molecular formula C8H4F2O3 B6293217 3,4-Difluoro-5-formylbenzoic acid CAS No. 2386498-20-8

3,4-Difluoro-5-formylbenzoic acid

Cat. No.: B6293217
CAS No.: 2386498-20-8
M. Wt: 186.11 g/mol
InChI Key: YWKLGWJHGMVZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-5-formylbenzoic acid is a useful research compound. Its molecular formula is C8H4F2O3 and its molecular weight is 186.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.01285031 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-difluoro-5-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKLGWJHGMVZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Thermodynamic Properties and Stability of 3,4-Difluoro-5-formylbenzoic Acid

[1][2]

CAS Number: 2386498-20-8 Molecular Formula: C₈H₄F₂O₃ Molecular Weight: 186.11 g/mol Primary Application: Pharmaceutical Intermediate (PARP Inhibitor synthesis)[1][2]

Executive Summary

This compound represents a class of electron-deficient aromatic aldehydes used to introduce metabolic stability (via fluorine substitution) and scaffold rigidity into drug candidates.[1][2] Unlike simple benzoic acid derivatives, the presence of the formyl group at the meta position relative to the carboxylic acid, flanked by two fluorine atoms, creates a unique thermodynamic and reactivity profile.[1] This guide addresses the critical stability challenges—specifically oxidative degradation and regiochemical integrity—that researchers must manage during process development.

Physicochemical & Thermodynamic Characterization

While specific experimental calorimetry data for this CAS is often proprietary, structural analogs (e.g., 4-formylbenzoic acid, 3,5-difluoro-4-formylbenzoic acid) allow for high-confidence predictive modeling of its thermodynamic behavior.[1][2]

Predicted & Observed Properties[1][2]
PropertyValue / RangeTechnical Insight
Physical State White to off-white crystalline solidColor change to yellow indicates aldehyde oxidation or Schiff base formation.[1][2]
Melting Point 160°C – 190°C (Predicted)Lower than 4-formylbenzoic acid (247°C) due to disruption of crystal packing by vicinal fluorines.[1]
pKa (Acid) ~3.2 – 3.5The electron-withdrawing F atoms increase acidity compared to benzoic acid (pKa 4.2).[1]
LogP 1.48 (Computed)Moderate lipophilicity; soluble in organic solvents but sparingly soluble in acidic water.[1]
Solubility DMSO, DMF, Methanol, THFHigh solubility in polar aprotic solvents.[1] Poor solubility in non-polar hydrocarbons (Hexane).
Thermal Stability Profile

The compound exhibits a distinct thermal degradation pathway driven by the reactivity of the formyl group.[1]

  • Phase 1 (< 150°C): Thermally stable in solid state under inert atmosphere.

  • Phase 2 (> 160°C): Melting onset.

  • Phase 3 (> 200°C): Decarboxylation and decarbonylation.[1] The electron-deficient ring facilitates the loss of CO₂ and CO, particularly in the presence of trace metal impurities.[1]

Expert Note: Differential Scanning Calorimetry (DSC) often shows a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition). It is critical to keep process temperatures at least 40°C below the onset of decomposition (


).

Stability and Degradation Mechanisms[1]

The stability of this compound is governed by two competing mechanisms: Autoxidation and Disproportionation .[1][2]

Primary Degradation Pathways

The electron-withdrawing nature of the fluorine atoms at positions 3 and 4 activates the aldehyde carbon at position 5, making it highly susceptible to nucleophilic attack and oxidation.[1]

1. Autoxidation (Major Pathway): In the presence of atmospheric oxygen, the formyl group oxidizes to the carboxylic acid, forming 3,4-difluoroisophthalic acid . This is the primary impurity observed during storage.

2. Cannizzaro Reaction (Base-Catalyzed): In basic aqueous media, the aldehyde disproportionates into the corresponding alcohol (hydroxymethyl) and carboxylic acid.[1] Strict pH control (< 7) is required during aqueous workups.

Visualization of Degradation Logic

The following diagram outlines the stress conditions and resulting degradants.

DegradationPathwaysCompound3,4-Difluoro-5-formylbenzoic acidOxidationOxidation (Air/O2)Compound->OxidationBaseBasic pH (>8)Compound->BaseDiacidImpurity A:3,4-Difluoroisophthalic acidOxidation->Diacid Radical MechanismBase->Diacid CannizzaroAlcoholImpurity B:Hydroxymethyl derivativeBase->Alcohol Cannizzaro

Figure 1: Primary degradation pathways.[1][2] Oxidative instability is the dominant concern during solid-state storage.[1][2]

Experimental Protocols

To ensure data integrity and material quality, the following protocols should be implemented. These are designed to be self-validating systems.[1][2]

Protocol: Purity Assessment via HPLC

Standard UV detection is suitable, but the gradient must separate the highly polar di-acid impurity from the parent aldehyde.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (Aromatic ring absorption).[1]

  • Success Criteria:

    • Retention time of Di-acid impurity < Retention time of Parent Aldehyde.[1][2]

    • Resolution (

      
      ) > 2.0 between parent and nearest impurity.
      
Protocol: Accelerated Stability Testing

This workflow determines the "shelf-life" and re-test date.[1][2]

  • Sample Prep: Aliquot 500 mg of sample into three amber glass vials.

    • Vial A: Control (stored at -20°C, under Argon).

    • Vial B: Thermal Stress (40°C / 75% RH, open cap).[1]

    • Vial C: Oxidative Stress (Room Temp, O₂ purge or open air).[1]

  • Timepoints: T=0, 24h, 72h, 1 week.

  • Analysis: Dissolve in MeCN:Water (1:1) and analyze via HPLC Protocol 4.1.

  • Interpretation: If Vial C shows >1% increase in "Impurity A" (Diacid) within 24h, the material requires storage under inert atmosphere (Glovebox or Nitrogen desiccator).

Recommended Storage Workflow

The following decision tree ensures maximum stability based on the material's state.

StorageWorkflowStartReceived MaterialCheckCheck CoA PurityStart->CheckSolidSolid State?Check->SolidLongTermLong Term Storage:-20°C, Argon flushAmber VialSolid->LongTermInventoryShortTermActive Use:2-8°C, Nitrogen flushDesiccatorSolid->ShortTermDaily UseSolutionIn Solution?Solid->SolutionDissolvedUseImmediatelyUse within 24hDo NOT store in MeOH(Acetal formation risk)Solution->UseImmediately

Figure 2: Storage logic. Note the specific warning against methanol storage due to acetalization risk.[1]

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via Directed Ortho Metalation (DoM) or halogen-lithium exchange followed by formylation.[1][2]

  • Starting Material: 3,4-Difluorobenzoic acid or 1-Bromo-3,4-difluorobenzene.[1][2]

  • Reagents: n-Butyllithium (n-BuLi) / DMF or Methyl Formate.[1][2][3]

  • Critical Impurity: Regioisomers.[1] If lithiation is not perfectly directed to position 5, you may encounter 3,4-difluoro-2-formylbenzoic acid.[1][2]

    • Differentiation: Regioisomers often have distinct coupling constants in ¹H-NMR.[1][2] The proton at C2 and C6 in the target molecule will show specific splitting patterns due to F-H coupling (

      
       and 
      
      
      ).

References

  • ChemSrc. (2024).[1] this compound - CAS 2386498-20-8 Properties and Data. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary for Fluorinated Benzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

The Ascendant Role of Fluorinated Formylbenzoic Acids: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical synthesis, certain molecular scaffolds consistently emerge as linchpins for innovation. Among these, fluorinated formylbenzoic acid derivatives have carved out a significant niche, acting as versatile building blocks in the design of novel therapeutics and advanced materials. The strategic incorporation of a fluorine atom, a formyl group, and a carboxylic acid moiety onto a benzene ring creates a trifunctional platform with a unique combination of reactivity, physicochemical properties, and biological activity. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their potential.

The Power of Trifunctionality: Understanding the Core Structure

The utility of fluorinated formylbenzoic acids stems from the interplay of its three key functional groups. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid provides a handle for forming amides, esters, and other derivatives, while the formyl group serves as a versatile reactive site for a wide array of chemical transformations, including reductive amination and Wittig reactions.[2] This trifecta of functionality allows for the construction of complex molecular architectures with fine-tuned properties.

Synthetic Strategies: Accessing Fluorinated Formylbenzoic Acid Derivatives

The synthesis of fluorinated formylbenzoic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidation of Fluorinated Methylbenzaldehydes

A common and effective method involves the oxidation of a corresponding fluorinated methylbenzaldehyde. This approach offers a direct route to the desired product.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylbenzaldehyde

Objective: To synthesize 2-fluoro-5-formylbenzoic acid via the oxidation of 2-fluoro-5-methylbenzaldehyde.

Materials:

  • 2-Fluoro-5-methylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-fluoro-5-methylbenzaldehyde in an aqueous solution of NaOH.

  • Heat the mixture to reflux.

  • Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue the addition until a persistent purple color is observed.

  • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the 2-fluoro-5-formylbenzoic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.[2]

Formylation of Fluorobenzoic Acids

Another viable strategy is the direct formylation of a fluorobenzoic acid precursor. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[3][4]

Conceptual Workflow: Vilsmeier-Haack Formylation

FB Fluorobenzoic Acid Int Iminium Salt Intermediate FB->Int Electrophilic Aromatic Substitution VHR Vilsmeier Reagent (POCl3, DMF) VHR->Int FFBA Fluorinated Formylbenzoic Acid Int->FFBA Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->FFBA

Caption: Vilsmeier-Haack formylation of a fluorobenzoic acid.

Multi-step Synthesis from Halogenated Precursors

A robust and often high-yielding approach involves a multi-step synthesis starting from a readily available halogenated precursor. For instance, 2-fluoro-5-formylbenzoic acid can be synthesized from 3-bromo-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic Acid from 3-Bromo-4-fluorobenzaldehyde

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

  • In a 1-liter round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide (50.6 g, 0.56 mol) to the reaction mixture.

  • Heat the mixture to 170°C with stirring overnight.

  • After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

  • Filter the mixture.

  • Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.

  • Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[5]

Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile

  • In a round-bottom flask equipped with a reflux condenser, add the 2-fluoro-5-formylbenzonitrile and an excess of aqueous sodium hydroxide solution (e.g., 10-20%).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) until a precipitate is formed.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 2-fluoro-5-formylbenzoic acid.[5]

Physicochemical Properties and Spectroscopic Characterization

The position of the fluorine atom on the benzoic acid ring significantly impacts its physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which are critical parameters in drug design. The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (at 25°C)logP
Benzoic AcidC₇H₆O₂122.12122.44.201.87
2-Fluorobenzoic AcidC₇H₅FO₂140.11122-1253.271.856
4-Fluorobenzoic AcidC₇H₅FO₂140.111844.142.07
2-Fluoro-5-formylbenzoic AcidC₈H₅FO₃168.12--1.1

Data compiled from references[6][7][8][9].

Spectroscopic techniques are essential for the characterization of these compounds.

Table 2: Key Spectroscopic Data for 2-Fluoro-5-formylbenzoic Acid

SpectrumKey Peaks/Shifts
¹H NMRSignals corresponding to the aromatic protons and the aldehyde proton.
¹³C NMRResonances for the eight carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.
FTIR (KBr pellet)A broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carboxylic acid and the aldehyde, and C-F stretching vibrations.
Mass Spectrometry (MS)Determination of the molecular weight and fragmentation pattern.

Data compiled from references[5][10][11].

Applications in Medicinal Chemistry

Fluorinated formylbenzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.[12][13]

Antifungal Agents

Benzoic acid derivatives have long been recognized for their antifungal properties.[11] Recent studies have focused on developing more potent and selective antifungal agents by incorporating fluorine and other functional groups. One promising target is the fungal cytochrome P450 enzyme, CYP53.[14][15][16] The design of inhibitors for this enzyme is a key strategy in the development of new antifungal drugs.

Conceptual Pathway: Antifungal Drug Development

FFBA Fluorinated Formylbenzoic Acid Derivatization Chemical Synthesis FFBA->Derivatization Library Library of Derivatives Derivatization->Library Screening Antifungal Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for developing antifungal agents from fluorinated formylbenzoic acids.

Enzyme Inhibitors

The unique structural features of fluorinated formylbenzoic acids make them attractive scaffolds for the design of enzyme inhibitors. The formyl group can be modified to introduce various pharmacophores that can interact with the active site of an enzyme. For example, derivatives of 2-fluoro-5-methylbenzoic acid have been used to synthesize potent and selective inhibitors of adenylyl cyclase 1 (AC1), which is a target for the treatment of chronic pain.[17]

Positron Emission Tomography (PET) Imaging Agents

The development of radiolabeled probes for PET imaging is a rapidly growing field in medicinal chemistry.[18] Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay properties.[18] Fluorinated benzoic acid derivatives can be readily labeled with ¹⁸F and used to synthesize PET tracers for imaging various biological targets, such as the cyclooxygenase-1 (COX-1) enzyme, which is a biomarker for neuroinflammation.[19][20][21][22]

Workflow: Synthesis of a ¹⁸F-labeled PET Tracer

Precursor Precursor Molecule (e.g., nitro- or bromo- derivative) Fluorination Nucleophilic ¹⁸F-Fluorination Precursor->Fluorination Radiolabeled_Intermediate ¹⁸F-Fluorinated Intermediate Fluorination->Radiolabeled_Intermediate Purification HPLC Purification Radiolabeled_Intermediate->Purification Final_Product ¹⁸F-PET Tracer Purification->Final_Product

Caption: General workflow for the synthesis of a fluorine-18 labeled PET tracer.

Applications in Materials Science

The unique properties imparted by the fluorine atom also make these compounds valuable in materials science.

High-Performance Polymers

Fluorinated benzoic acid derivatives can be used as monomers in the synthesis of high-performance polymers, such as polyimides and polyamides. The incorporation of fluorine into the polymer backbone can enhance thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant.[23][24][25] These properties are highly desirable for applications in the aerospace and microelectronics industries.

Experimental Protocol: Synthesis of a Fluorinated Polyamide

Objective: To synthesize a fluorinated polyamide via low-temperature solution polycondensation.

Materials:

  • Fluorinated diacid chloride (derived from a fluorinated benzoic acid)

  • Aromatic diamine

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Procedure:

  • In a dry, nitrogen-purged flask, dissolve the aromatic diamine in NMP.

  • Cool the solution in an ice bath.

  • Slowly add the fluorinated diacid chloride to the cooled diamine solution with vigorous stirring.

  • Add pyridine as an acid acceptor.

  • Allow the reaction to proceed at low temperature for several hours, followed by stirring at room temperature overnight.

  • Precipitate the resulting viscous polymer solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C overnight.[23]

Future Perspectives

The field of fluorinated formylbenzoic acid derivatives is poised for continued growth. Advances in synthetic methodologies will enable the creation of an even wider range of derivatives with tailored properties. In medicinal chemistry, we can expect to see the development of more potent and selective therapeutic agents targeting a variety of diseases. In materials science, the unique properties of these compounds will continue to be exploited in the design of novel polymers and other advanced materials with enhanced performance characteristics. As our understanding of the structure-property relationships of these versatile building blocks deepens, so too will their impact on science and technology.

References

  • American Chemical Society. (n.d.). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Retrieved from [Link]

  • Frontiers. (2022, June 28). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 550363-85-4 | 2-FLUORO-5-FORMYLBENZOIC ACID 95.
  • Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • MDPI. (2022, June 9). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Fac""-F 0O H. Retrieved from [Link]

  • RSC Publishing. (2025, November 3). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Retrieved from [Link]

  • MDPI. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). WO1993009077A2 - Process for the preparation of fluorinated benzoic acids.
  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PubMed. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Royal Society of Chemistry. (n.d.). Fluorinated Polymers: Volume 2: Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil". Retrieved from [Link]

  • ResearchGate. (2025, August 6). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, March 17). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]

  • ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

  • MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

Sources

Technical Guide: Acidity and pKa Profiling of 3,4-Difluoro-5-formylbenzoic Acid

[1][2]

Executive Summary

3,4-Difluoro-5-formylbenzoic acid is a highly functionalized aromatic intermediate used increasingly in the synthesis of poly-pharmacological agents and advanced materials.[1][2] Its structure comprises a benzoic acid core decorated with two fluorine atoms and a formyl group, creating a unique electronic environment that significantly alters its acidity compared to the parent benzoic acid.[3]

Understanding the pKa of this molecule is critical for:

  • Solubility Profiling: Predicting aqueous solubility at physiological pH (7.[1][2]4) versus lysosomal pH (4.5).[1][2]

  • Coupling Efficiency: Optimizing pH conditions for amide coupling reactions where the carboxylate nucleophilicity is key.

  • Bioisosteric Design: Utilizing the fluorinated scaffold to modulate lipophilicity (LogD) and metabolic stability.[1]

This guide provides a theoretical derivation of its pKa, detailed experimental protocols for validation, and an analysis of its solution-state behavior.[1]

Structural Analysis & Theoretical Acidity

To understand the acidity of this compound, we must quantify the electronic influence of its substituents.[1][2] The acidity is governed by the stability of the conjugate base (carboxylate anion).[4][5][6] Electron-withdrawing groups (EWGs) stabilize this anion, thereby lowering the pKa (increasing acidity).[1][7]

Electronic Substituent Effects

The molecule features three key substituents on the benzoic acid ring (positions relative to carboxyl at C1):

  • 3-Fluoro (meta): Exerts a strong inductive electron-withdrawing effect (-I).[1][2]

  • 4-Fluoro (para): Exerts a strong inductive withdrawal (-I) competing with a weaker mesomeric donation (+M).[1][2]

  • 5-Formyl (meta): The aldehyde group (-CHO) is a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects.[1][2] However, in the meta position, the mesomeric effect is not directly conjugated to the reaction center, leaving the inductive effect as the primary driver.

Theoretical pKa Prediction (Hammett Equation)

In the absence of a specific experimental literature value, the pKa can be accurately estimated using the Hammett equation, which correlates structural changes with equilibrium constants.

12
  • 
     (Benzoic Acid):  4.20[1][5]
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid dissociation in water at 25°C)[1]
    
  • 
     (Substituent Constants): 
    
    • 
       (F): +0.34[1]
      
    • 
       (F): +0.06[1]
      
    • 
       (CHO): +0.35[1]
      

Calculation:



1
Structural Dynamics Diagram

The following diagram illustrates the electronic vectors influencing the acidic proton.

AcidityFactorsMoleculeThis compoundBenzoicCoreBenzoic Acid Core(pKa ~ 4.20)Molecule->BenzoicCoreScaffoldSubst_3F3-Fluoro (meta)Inductive Withdrawal (-I)σ = +0.34Molecule->Subst_3FSubst_4F4-Fluoro (para)Net Withdrawal (-I > +M)σ = +0.06Molecule->Subst_4FSubst_5CHO5-Formyl (meta)Inductive Withdrawal (-I)σ = +0.35Molecule->Subst_5CHOResultPredicted pKa ≈ 3.45(Increased Acidity)BenzoicCore->ResultSubst_3F->ResultStabilizes AnionSubst_4F->ResultStabilizes AnionSubst_5CHO->ResultStabilizes Anion

Figure 1: Electronic substituent effects contributing to the enhanced acidity of this compound.

Experimental Determination Protocols

For drug development applications requiring high precision (±0.03 log units), theoretical predictions must be validated experimentally.[1] Due to the potential for low aqueous solubility of the unionized form, a Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method) is recommended.[1]

Method A: Potentiometric Titration (Gold Standard)

This method is suitable if the compound has solubility > 0.5 mM in water.

Reagents:

  • 0.1 M KOH (standardized, carbonate-free).[1][2]

  • 0.1 M HCl.[1][2]

  • 0.15 M KCl (ionic strength adjuster).[1][2]

  • Degassed HPLC-grade water.[1][2]

Protocol:

  • Preparation: Dissolve ~5 mg of this compound in 20 mL of 0.15 M KCl solution. If insoluble, add minimal methanol (max 5%) and note the dielectric shift.

  • Acidification: Add a known excess of 0.1 M HCl to ensure the starting pH is < 2.5 (fully protonated state).[1]

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or Ar) atmosphere to prevent 
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum plot or Gran plot method to determine the equivalence point and calculate pKa at half-neutralization.[1][2]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometry, UV-metric titration is superior as it operates at lower concentrations (10–50 µM).[1][2]

Principle: The UV absorption spectrum of the benzoic acid derivative changes upon ionization (bathochromic or hypsochromic shift).[1]

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.5 to 6.5 (covering the predicted pKa ± 2 units).

  • Measurement: Inject the stock into each buffer (final conc. 20 µM) and measure UV absorbance (200–400 nm).

  • Calculation: Plot absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.[1][2]
    
Experimental Workflow Diagram

ExperimentalWorkflowStartStart: this compound SampleSolubilityCheckCheck Aqueous Solubility(> 0.5 mM?)Start->SolubilityCheckMethodAMethod A: Potentiometric TitrationSolubilityCheck->MethodAYesMethodBMethod B: UV-Metric TitrationSolubilityCheck->MethodBNoStepA1Dissolve in 0.15 M KCl(Acidify to pH 2.0)MethodA->StepA1StepB1Prepare 10 mM DMSO StockMethodB->StepB1StepA2Titrate with 0.1 M KOH(Inert Atmosphere)StepA1->StepA2AnalysisData Analysis (Bjerrum / H-H Plot)StepA2->AnalysisStepB2Aliquot into pH Buffers (1.5 - 6.5)StepB1->StepB2StepB3Measure Absorbance ShiftStepB2->StepB3StepB3->AnalysisResultDetermine Experimental pKaAnalysis->Result

Figure 2: Decision tree and workflow for the experimental determination of pKa.

Implications for Drug Development[2]

Solubility and Lipophilicity (LogD)

With a pKa of ~3.45, the LogD (distribution coefficient) profile is highly pH-dependent.[1]

  • At pH 1.2 (Stomach): The molecule is largely unionized (neutral).[1] Lipophilicity is maximal (LogP ≈ 1.5 - 1.8).[1][2] Permeability is high.[1][2]

  • At pH 7.4 (Blood): The molecule is >99.9% ionized (anionic).[1] Solubility is high, but passive membrane permeability will be low unless mediated by transporters.[1]

Reactivity and Stability

The presence of the 5-formyl group introduces a stability risk.[1][2]

  • Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (forming 3,4-difluoroisophthalic acid) upon exposure to air or oxidants.[1]

  • Cannizzaro Reaction: In strong base (during titration or workup), the aldehyde may disproportionate.[1] Precaution: Perform titrations rapidly or avoid pH > 10.[1][2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99166, 3,4-Difluorobenzoic acid.[1] [Link]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] [Link][1]

  • Reijenga, J., et al. (2013).[1] The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 1305, 298-307.[1] [Link]

Solubility profile of 3,4-Difluoro-5-formylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the solubility profile, determination methodologies, and process implications for 3,4-Difluoro-5-formylbenzoic acid .

Executive Summary

This compound (CAS 2386498-20-8) is a high-value fluorinated building block, critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation antimicrobials.[1][2][3] Unlike commoditized reagents, specific solubility isotherms for this isomer are not widely published in open literature.

This guide serves as a definitive operational framework for researchers. It bridges the gap between structural prediction and empirical data, providing a robust protocol for solubility determination, thermodynamic modeling, and solvent selection for process scale-up.

Key Technical Insight: The presence of the electron-withdrawing fluorine atoms at the 3,4-positions significantly enhances the electrophilicity of the 5-formyl group. This necessitates a rigorous "Chemo-stability Check" when selecting protic solvents (e.g., methanol) to avoid pseudo-solubility artifacts caused by hemiacetal formation.

Part 1: Theoretical Solubility Landscape & Solvent Classification

Structural Determinants of Solubility

The solubility behavior of this compound is governed by three competing structural motifs:

  • Carboxylic Acid Moiety (Hydrophilic/H-Bonding): Drives solubility in polar protic solvents and basic aqueous media (via ionization).

  • Difluoro-Substitution (Lipophilic/Lattice Energy): The C-F bonds increase lipophilicity compared to benzoic acid but also enhance crystal lattice energy through

    
     stacking and C-H...F interactions, potentially reducing solubility in non-polar solvents.
    
  • Formyl Group (Dipolar/Reactive): Acts as a hydrogen bond acceptor. Its high electrophilicity (boosted by the fluorine induction) presents a stability risk in nucleophilic solvents.

Predicted Solvent Compatibility Matrix

Based on structural analogs (e.g., 3,5-difluoro-4-formylbenzoic acid, 4-fluorobenzoic acid), the following solvent classes are categorized for process development.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess UtilityRisk Factor
Polar Aprotic DMSO, DMF, NMPHigh (>150 mg/mL)Reaction MediumHigh boiling point (difficult removal)
Ethers THF, 2-MeTHF, DioxaneHigh Reaction/ExtractionPeroxide formation; 2-MeTHF is preferred (Green)
Esters Ethyl Acetate, Isopropyl AcetateModerate (20-80 mg/mL)CrystallizationTransesterification (low risk)
Ketones Acetone, MIBKModerate/High CrystallizationAldol condensation (low risk under acidic conditions)
Alcohols Methanol, Ethanol, IPAModerate Caution High: Hemiacetal formation due to activated aldehyde
Hydrocarbons Hexane, Heptane, TolueneInsoluble/Low Anti-solventNone
Aqueous Water (pH < 3)Insoluble Anti-solventNone
Aqueous Water (pH > 8)High (as salt)DissolutionCannizzaro reaction risk at high pH/T

Part 2: Experimental Determination Protocols

To generate a precise solubility profile, a self-validating experimental workflow is required. We recommend the Static Gravimetric Method for accuracy and the Dynamic Laser Monitoring Method for metastable zone width (MSZW) determination.

Protocol A: Static Equilibrium Method (Gravimetric)

Objective: Determine thermodynamic solubility (


) at fixed temperatures.

Step-by-Step Methodology:

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Validation (Self-Check): Stop stirring and allow settling for 2 hours. Ensure solid phase remains present (saturated condition).

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification:

    • Option A (Gravimetric): Evaporate solvent in a tared dish under vacuum at 40°C until constant mass.

    • Option B (HPLC): Dilute aliquot and analyze (C18 column, ACN/Water + 0.1% H3PO4). Critical: Check chromatogram for hemiacetal peaks if using alcohol solvents.

  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Protocol B: Dynamic Polythermal Method

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

Step-by-Step Methodology:

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1 K/min until dissolution is complete (Clear Point,

    
    ).
    
  • Cool at 1 K/min until nucleation is detected by turbidity probe (Cloud Point,

    
    ).
    
  • Calculation:

    
    .
    
Workflow Visualization

The following diagram illustrates the decision logic and workflow for solubility profiling, integrating the critical stability check.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Select Solvent Candidates (Classify by Polarity) Start->SolventSelect StabilityCheck 2. Chemo-Stability Check (HPLC/NMR for 24h) SolventSelect->StabilityCheck Discard Discard Solvent (or Limit T/Time) StabilityCheck->Discard Unstable Equilibrium 3. Static Equilibrium Method (Excess Solid, const. T) StabilityCheck->Equilibrium Stable Stable Stable Unstable Degradation/Side Reaction Sampling 4. Sampling & Filtration (Isothermal) Equilibrium->Sampling Analysis 5. Quantification (Gravimetric / HPLC) Sampling->Analysis Modeling 6. Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling

Caption: Operational workflow for solubility determination with integrated stability checkpoints.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation during process design.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, especially for non-ideal solutions.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Application: Use this equation to calculate the precise saturation temperature for a given concentration during cooling crystallization.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the apparent thermodynamic properties of dissolution can be calculated:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with T), which is expected for this compound.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Dissolution (

    
    ): 
    
    
    
    

Part 4: Process Implications & Crystallization Strategy

Purification via Recrystallization

The primary utility of the solubility profile is to design a purification step to remove process impurities (e.g., non-formylated precursors or inorganic salts).

  • Recommended Solvent System: Ethyl Acetate / n-Heptane .

    • Rationale: this compound is predicted to show steep temperature-dependent solubility in Ethyl Acetate (Good solvent) and near-zero solubility in n-Heptane (Anti-solvent).

    • Protocol: Dissolve crude solid in refluxing Ethyl Acetate. Hot filter to remove inorganics. Slowly add n-Heptane while cooling to 0°C to drive high-yield crystallization.

Impurity Rejection Logic

The diagram below details the impurity rejection mechanism based on differential solubility.

PurificationLogic Crude Crude Mixture: Target + Isomers + Salts Dissolution Dissolution in Hot Ethyl Acetate Crude->Dissolution HotFilter Hot Filtration Dissolution->HotFilter Crystallize Cooling + Heptane Addition HotFilter->Crystallize Filtrate WasteSolid Solid Waste: Inorganic Salts HotFilter->WasteSolid Removes Insolubles Isolation Filtration & Wash Crystallize->Isolation MotherLiquor Mother Liquor: Soluble Impurities Isolation->MotherLiquor Removes Solubles Product Pure Product (>99% HPLC) Isolation->Product

Caption: Logic flow for purification of this compound using solubility differentials.

References

  • ChemicalBook. (n.d.). 3,5-Difluoro-4-formylbenzoic acid Synthesis and Properties. (Used as structural analog reference). Retrieved from

  • ChemScene. (2024).[4] this compound Product Data Sheet. Retrieved from [5]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubChem. (2025). Compound Summary: this compound.[1][2][5][6][7][8][9] Retrieved from

Sources

Strategic Metabolic Profiling of the 3,4-Difluoro-5-formylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine-Aldehyde" Paradox

The 3,4-difluoro-5-formylbenzoic acid (DFBA) scaffold represents a classic medicinal chemistry paradox. While the strategic placement of fluorine atoms at positions 3 and 4 effectively blocks Cytochrome P450 (CYP) mediated hydroxylation on the aromatic ring, the C-5 formyl group (aldehyde) introduces a significant "soft spot" for non-CYP cytosolic enzymes.

The Critical Warning: Standard microsomal stability assays (HLM/RLM) will likely yield false positive stability data for this scaffold. Because Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) are cytosolic enzymes, they are absent in microsomal fractions. This guide outlines the mandatory shift from standard screening to cytosolic-inclusive protocols to prevent late-stage attrition.

Part 1: In Silico Profiling & Liability Prediction

Before wet-lab synthesis, computational modeling must assess the electrophilicity of the carbonyl carbon. Unlike P450s which rely on radical abstraction (blocked here by C-F bonds), AO operates via nucleophilic attack.

Structural Vulnerability Analysis
  • The Fluorine Effect: The high electronegativity of fluorine at C3/C4 lowers the pKa of the benzoic acid but also pulls electron density from the ring. This increases the electrophilicity of the C5-formyl carbon, making it more susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase.

  • The Metabolic Shunt: By blocking CYP sites with fluorine, you effectively funnel metabolism toward the aldehyde.

Computational Workflow

Recommended Tools: StarDrop (Optibrium), MetaSite (Molecular Discovery), or DFT (Density Functional Theory) calculations.

Decision Logic:

  • Calculate SOM (Site of Metabolism): Focus on the C5-formyl carbon.

  • DFT Parameter: Calculate the LUMO energy and local electron affinity. Lower LUMO suggests higher susceptibility to AO attack.

  • AOX1 Docking: Dock the scaffold into the crystal structure of human AOX1 (e.g., PDB 4UHW) to verify steric fit.

Part 2: The "Wet Lab" Validation Framework

The Assay Trap (Microsomes vs. S9)

The most common error in profiling benzaldehydes is relying on Liver Microsomes.

  • Microsomes: Contain CYPs and UGTs. Result: Molecule appears stable.

  • S9 Fraction / Hepatocytes: Contain Microsomes + Cytosol (AO, ALDH, XO).[1] Result: Rapid clearance observed.

Protocol: Cytosolic-Inclusive Stability Assay

Objective: Determine intrinsic clearance (


) accounting for both CYP and AO activity.

Materials:

  • Pooled Human Liver S9 (HLS9) or Cryopreserved Hepatocytes (preferred).

  • Cofactors: NADPH (for CYPs), NAD+ (for ALDH), and molecular oxygen (for AO). Note: AO does not require cofactors, but ALDH requires NAD+.

  • Specific Inhibitors:

    • Hydralazine (25 µM): Selective AO inhibitor.

    • Disulfiram (10 µM): Selective ALDH inhibitor.

Step-by-Step Protocol:

  • Preparation: Thaw HLS9 fractions on ice. Dilute to 1.0 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation (10 min):

    • Arm A (Total Metabolism): Scaffold (1 µM) + S9.

    • Arm B (AO Check): Scaffold (1 µM) + S9 + Hydralazine.

    • Arm C (ALDH Check): Scaffold (1 µM) + S9 + Disulfiram.

  • Initiation: Add cofactor mix (1 mM NADPH / 1 mM NAD+).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Dispense into 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.

Workflow Visualization

The following diagram illustrates the decision logic required to avoid the microsomal trap.

MetabolicWorkflow Start Scaffold: this compound Microsomes Standard Microsomal Assay (CYP/UGT only) Start->Microsomes Incorrect Screen S9_Heps S9 Fraction or Hepatocytes (CYP + Cytosolic Enzymes) Start->S9_Heps Correct Screen ResultFalse Result: High Stability (FALSE NEGATIVE) Microsomes->ResultFalse AO_Path Aldehyde Oxidase (AO) Pathway S9_Heps->AO_Path Primary Route ALDH_Path Aldehyde Dehydrogenase Pathway S9_Heps->ALDH_Path Secondary Route Metabolite Major Metabolite: 3,4-difluorobenzene-1,3-dicarboxylic acid AO_Path->Metabolite Oxidation (+O) ALDH_Path->Metabolite Oxidation (+O)

Caption: Workflow demonstrating why S9/Hepatocytes are required to detect cytosolic oxidation of the formyl group.

Part 3: Metabolite Identification (MetID)

When analyzing the LC-MS/MS data, you must distinguish between CYP-mediated hydroxylation and AO-mediated oxidation, as both result in a mass shift of +16 Da.

Mass Spectrometry Logic
  • Parent Molecule: MW ~186 Da.

  • Metabolite 1 (Acid): Oxidation of aldehyde (-CHO) to carboxylic acid (-COOH).

    • 
       Mass: +16 Da.
      
    • Differentiation: The acid metabolite will elute earlier (more polar) on Reverse Phase LC than a ring hydroxylated metabolite.

  • Metabolite 2 (Alcohol): Reduction of aldehyde (-CHO) to alcohol (-CH2OH).

    • 
       Mass: +2 Da.
      
    • Mediated by Alcohol Dehydrogenase (ADH).

Metabolic Pathway Map

Pathways Parent This compound (Parent) DicarbAcid 3,4-difluorobenzene-1,3-dicarboxylic acid (Inactive/Excreted) Parent->DicarbAcid Aldehyde Oxidase (AO) Irreversible Alcohol 3,4-difluoro-5-(hydroxymethyl)benzoic acid (Reversible) Parent->Alcohol Alcohol Dehydrogenase (ADH) Reversible Glucuronide Acyl Glucuronide (Reactive Metabolite Risk) DicarbAcid->Glucuronide UGT (Phase II)

Caption: Primary metabolic pathways. Note that AO oxidation is generally irreversible, while ADH reduction can be reversible.

Part 4: Structural Optimization Strategies

If the aldehyde is a necessary "warhead" (e.g., for covalent cysteine targeting), stability must be engineered around it. If it is merely a linker, replace it.

Data Summary Table: Optimization Tactics
Modification StrategyChemical ChangeEffect on AO MetabolismEffect on Potency
Steric Shielding Add methyl group adjacent to aldehyde (C6 position)High Impact. Blocks nucleophilic attack by AO.Risk of steric clash with target.
Electronic Tuning Replace F at C4 with less electronegative group (e.g., -Cl, -CH3)Medium Impact. Reduces electrophilicity of carbonyl carbon.May alter lipophilicity/binding.[2][3]
Deuteration Deuterate the formyl hydrogen (-CDO)Low Impact. AO mechanism is not H-abstraction dependent (low KIE).Negligible.
Bioisostere Replace -CHO with Nitrile (-CN) or OxetaneComplete Block. Eliminates AO liability.Significant change in H-bond properties.
Expert Insight: The "Deuterium Fallacy"

Do not attempt to solve AO instability by deuterating the aldehyde hydrogen. Unlike CYP metabolism (where C-D bonds slow reaction rates due to the Kinetic Isotope Effect), the rate-limiting step in AO oxidation is the nucleophilic attack on the carbon, not the breaking of the C-H bond. Deuteration will fail to improve stability.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][4] Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Di, L., et al. (2008). "Standardization of Metabolic Stability Assays." Current Drug Metabolism.

  • Manevski, N., et al. (2019).[5] "Aldehyde Oxidase in Drug Development." Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Electronic Tuning of 5-Formylbenzoic Acid via Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and steric impacts of fluorine substitution on the 5-formylbenzoic acid scaffold.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Material Scientists

Executive Summary

5-Formylbenzoic acid (equivalent to 3-formylbenzoic acid due to C


 symmetry) is a bifunctional scaffold critical in the synthesis of Metal-Organic Frameworks (MOFs) and covalent drugs. The introduction of a fluorine atom onto this aromatic ring is not merely a steric modification; it is a profound electronic perturbation. Fluorine’s unique duality—possessing the highest electronegativity (Inductive effect, 

) yet capable of electron donation via lone pair overlap (Resonance effect,

)—allows for precise "tuning" of the molecule’s two reactive centers: the carboxylic acid (pK

) and the aldehyde (electrophilicity).

This guide analyzes how regioselective fluorination (specifically at the 2-, 4-, and 6-positions relative to the carboxyl group) alters the physicochemical profile of 5-formylbenzoic acid, providing a roadmap for optimizing its reactivity in nucleophilic additions and coordination chemistry.

Structural & Electronic Theory

To understand the effects of fluorine, we must first map the scaffold. In unsubstituted 5-formylbenzoic acid, the aldehyde (-CHO) and carboxylic acid (-COOH) are meta to each other.

The "Fluorine Effect" Mechanism

Fluorine substitution breaks the symmetry of the parent molecule, creating distinct isomers with divergent electronic properties. The net electronic effect (


) is a sum of the inductive and resonance components:


  • Inductive Withdrawal (

    
    ):  Dominates at all positions, but decays rapidly with distance (
    
    
    
    ). This pulls electron density from the ring, generally increasing the acidity of the -COOH and the electrophilicity of the -CHO.
  • Resonance Donation (

    
    ):  Only operative at ortho and para positions relative to the functional group. Fluorine’s 2p orbitals overlap with the aromatic 
    
    
    
    -system, donating electron density. This opposes the
    
    
    effect.[1]
Comparative Regioisomer Analysis

We analyze three key fluorinated derivatives based on commercial relevance and electronic distinctiveness.

IsomerStructureEffect on -COOH (Acidity)Effect on -CHO (Reactivity)
2-Fluoro-5-formylbenzoic acid F is ortho to COOH; para to CHOSignificant Increase. The strong

effect at the ortho position stabilizes the carboxylate anion.
Modulated. F is para to CHO. The

effect donates density into the carbonyl, slightly mitigating the

activation.
4-Fluoro-3-formylbenzoic acid F is para to COOH; ortho to CHOModerate Increase. The

effect of F opposes the

effect at the para position, dampening the acidity gain.
High Reactivity. F is ortho to CHO.[1] The strong

effect significantly activates the aldehyde toward nucleophiles.
3-Fluoro-5-formylbenzoic acid F is meta to COOH; meta to CHOStrong Increase. Only the

effect is operative (no resonance cancellation).
High Reactivity. Similar to -COOH, the

effect dominates, increasing electrophilicity.

Visualization of Electronic Pathways

The following diagram illustrates the competing electronic vectors in 2-Fluoro-5-formylbenzoic acid , the most common derivative used in drug discovery.

ElectronicEffects cluster_0 Net Effect on 2-Fluoro-5-formylbenzoic acid F_atom Fluorine Atom (C2) Ring Benzene Ring F_atom->Ring Strong Inductive Withdrawal (-I) Electron Density Pull F_atom->Ring Resonance Donation (+R) (Lone Pair Overlap) COOH Carboxylic Acid (C1) (Acidity Center) Ring->COOH -I Transmission (Stabilizes Anion -> Lower pKa) CHO Aldehyde (C5) (Electrophilic Center) Ring->CHO +R Transmission (Para) (Destabilizes + Charge -> Lower Reactivity)

Caption: Electronic vector map showing how Fluorine at C2 exerts a dominant inductive effect on the adjacent Carboxyl group while simultaneously donating electron density via resonance to the para-positioned Aldehyde.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic Acid

Objective: To synthesize high-purity 2-fluoro-5-formylbenzoic acid via the controlled hydrolysis of 2-fluoro-5-formylbenzonitrile. This method avoids the over-oxidation risks associated with oxidizing fluorinated xylenes.[1]

Reagents & Equipment
  • Precursor: 2-Fluoro-5-formylbenzonitrile (1.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

  • Reagent: Sodium Hydroxide (NaOH), 2.5 M solution

  • Acid: Hydrochloric Acid (HCl), 6 M (for quenching)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-fluoro-5-formylbenzonitrile in 20 mL of 1,4-dioxane.

  • Base Addition: Add 20 mL of 2.5 M NaOH solution. The solution may turn slightly yellow due to the aldehyde's sensitivity to base (Cannizzaro side-reaction is minimal at this stoichiometry, but work quickly).

  • Reflux: Heat the mixture to mild reflux (100°C) for 4 hours. Monitor reaction progress via TLC (SiO

    
    , 50% EtOAc/Hexanes). The nitrile spot (
    
    
    
    ) should disappear, and a baseline spot (carboxylate) should appear.
  • Cooling & Washing: Cool the reaction to room temperature.[1][2] Wash with diethyl ether (

    
     mL) to remove any unreacted organic neutrals.[1] Note: The product is in the aqueous layer as the carboxylate salt.
    
  • Acidification (Critical Step): Place the aqueous layer in an ice bath.[1] Dropwise add 6 M HCl with vigorous stirring until pH reaches 1.0–2.0. A white precipitate will form immediately.[1]

    • Why? Rapid acidification at low temperature prevents the hydration of the aldehyde or polymerization.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (

    
     mL) to remove excess salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Characterization:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    10.02 (s, 1H, CHO), 8.45 (dd, 1H, Ar-H), 8.15 (m, 1H, Ar-H), 7.55 (t, 1H, Ar-H).
  • 
    F NMR: 
    
    
    
    -110.5 ppm (characteristic of ortho-fluorobenzoic acids).

Applications in Drug Discovery & Materials

Covalent Probes & Peptidomimetics

The aldehyde group in 5-formylbenzoic acid derivatives is often used to form reversible Schiff bases (imines) with lysine residues in proteins.

  • Fluorine's Role: In 4-fluoro-3-formylbenzoic acid , the fluorine is ortho to the aldehyde. The inductive effect increases the electrophilicity of the carbonyl carbon, increasing the rate of Schiff base formation (

    
    ) compared to the non-fluorinated parent. This is crucial for designing "warheads" for covalent inhibitors.
    
Metal-Organic Frameworks (MOFs)

These acids serve as linkers.[1] The acidity of the -COOH group determines the strength of the metal-ligand bond.

  • Stability: 2-Fluoro-substituted linkers form stronger bonds with hard metal clusters (like Zr

    
     in UiO-66 type MOFs) because the lower pK
    
    
    
    of the acid leads to a more polarized carboxylate anion, enhancing electrostatic interaction with the metal center.

Synthesis Workflow Diagram

The following flowchart visualizes the synthesis and purification logic, ensuring the integrity of the aldehyde group during hydrolysis.

SynthesisWorkflow Start Start: 2-Fluoro-5-formylbenzonitrile Hydrolysis Hydrolysis (NaOH, Dioxane/H2O, Reflux) Start->Hydrolysis Nucleophilic attack on CN PhaseSep Phase Separation (Aq. Layer contains Product Salt) Hydrolysis->PhaseSep Formation of Carboxylate Wash Ether Wash (Remove Neutrals) PhaseSep->Wash Purification Acidify Acidification (pH < 2) (Precipitate Free Acid) Wash->Acidify Protonation Filter Filtration & Drying Acidify->Filter Crystallization End Product: 2-Fluoro-5-formylbenzoic acid Filter->End

Caption: Step-by-step workflow for converting the nitrile precursor to the target acid while preserving the aldehyde functionality.

References

  • Structural Aspects of Ortho-Fluoro Benzoic Acids. MDPI Molecules. (2020). Analysis of conformational locking and acidity shifts in ortho-substituted benzoates.

  • Hammett Substituent Constants and Electronic Effects. Wikipedia / Hammett Equation. (2024).[1] Foundational data on

    
     and 
    
    
    
    values for fluorine.[1]
  • Synthesis of Fluorinated Benzoic Acid Derivatives. BenchChem Technical Guide. (2025). Protocols for nitrile hydrolysis and oxidation of fluorinated precursors.

  • 2-Fluoro-5-formylbenzoic acid Product Data. PubChem. (2025).[1] Chemical properties and safety data for CAS 550363-85-4.[1][3]

  • Reactivity of Fluorinated Benzaldehydes. Science.gov. (2024).[1] Metabolic and chemical stability of fluorinated aldehyde derivatives.

Sources

Methodological & Application

Application Note: Reductive Amination of 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols, mechanistic insights, and troubleshooting strategies for performing reductive amination on 3,4-Difluoro-5-formylbenzoic acid , a specialized building block often used in the synthesis of PROTAC linkers, covalent inhibitors, and metabolically stable drug scaffolds.

Introduction & Compound Analysis

This compound presents a unique reactivity profile due to the interplay between its electron-withdrawing fluorine substituents, the reactive aldehyde, and the ionizable carboxylic acid.

Structural Reactivity Profile
  • Enhanced Electrophilicity: The fluorine atoms at the 3- and 4-positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the aldehyde carbon at position 5 compared to a standard benzaldehyde. Consequently, imine formation is rapid, but the resulting intermediate is also more susceptible to hydrolysis if water is not excluded.

  • Solubility Challenges: The presence of the free carboxylic acid (pKa ~3.5–4.0) creates solubility issues in standard non-polar solvents (e.g., DCE, DCM) typically used for reductive amination.

  • Chemoselectivity: The protocol must selectively reduce the imine/iminium intermediate without affecting the carboxylic acid or the aromatic fluorine bonds (avoiding nucleophilic aromatic substitution).

General Considerations & Reagent Selection

Reducing Agent Selection
  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The preferred reagent . It is mild, does not reduce aldehydes/ketones appreciably at room temperature, and is selective for imines. It avoids the toxicity of cyanoborohydrides.

  • Sodium Cyanoborohydride (NaBH₃CN): An alternative for substrates with poor solubility in aprotic solvents. It functions well in methanol (which solubilizes the benzoic acid core) but requires careful pH control and toxic waste handling.

Solvent Systems
  • Primary: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE).[1] THF is often preferred here to better solubilize the carboxylic acid substrate compared to DCE.

  • Co-solvents: If the starting material remains insoluble, adding 5-10% DMF or DMSO is recommended.

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Preferred)

Applicability: Primary and non-hindered secondary amines. Mechanism: Direct reductive amination using STAB.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF (or DCE)[1]

  • Additive: Acetic acid (glacial, 1.0 equiv) – Optional, promotes imine formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Note: If the acid does not dissolve completely, it will likely go into solution as the amine is added and the salt/imine forms.

  • Imine Formation: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. The electron-deficient nature of the aldehyde usually drives rapid equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Critical: If the reaction mixture is basic (due to excess amine), add Acetic Acid (1.0 equiv) prior to STAB addition to buffer the pH to ~5–6, optimizing the reducing agent's activity.

  • Monitoring: Stir at RT under nitrogen/argon. Monitor by LC-MS (Target mass: Amine product + 1). Reaction is typically complete in 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Adjust aqueous layer pH to ~4–5 with 1M HCl (careful not to precipitate the product if it's zwitterionic, but to ensure the carboxylic acid is protonated for extraction, or adjust to pH 8-9 to extract as carboxylate if the amine part is very lipophilic).

    • Standard Acidic Workup: For amino-acid type products, purification by preparative HPLC (Reverse Phase) is recommended directly after solvent removal.

    • Extraction: If the product is lipophilic, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Stepwise Method for Sterically Hindered Amines

Applicability: Electron-poor anilines or bulky secondary amines where imine formation is slow.

Step-by-Step Procedure
  • Dehydrating Conditions: Dissolve the benzoic acid derivative and the amine (1.2 equiv) in anhydrous Methanol or Ethanol.

  • Activation: Add a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å Molecular Sieves) or a Lewis Acid catalyst (Titanium(IV) isopropoxide, Ti(OiPr)₄, 1.5 equiv).

  • Reflux: Heat to 50–60°C for 4–12 hours to force imine formation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 equiv) slowly.

    • Note: NaBH₄ is a stronger reductant but is safe to use here because the aldehyde has already been converted to the imine.

  • Workup: Quench with water. If Ti(OiPr)₄ was used, the resulting titanium salts will form a white precipitate; filter through Celite before extraction.

Mechanistic Pathway & Logic[2]

The following diagram illustrates the reaction logic, highlighting the critical decision points based on the "Fluorine Effect" and substrate solubility.

ReductiveAmination cluster_safety Safety Critical Start Start: this compound SolubilityCheck Check Solubility in THF/DCE Start->SolubilityCheck Soluble Soluble (or Suspension) SolubilityCheck->Soluble Yes Insoluble Insoluble SolubilityCheck->Insoluble No MethodA Method A: STAB Protocol (Standard) Soluble->MethodA MethodB Method B: NaBH3CN / MeOH (Alternative) Insoluble->MethodB ImineForm Imine Formation (Fast due to F-substituents) MethodA->ImineForm MethodB->ImineForm Protonation Protonation (pH ~5-6) Activated Iminium Ion ImineForm->Protonation AcOH or Acidic pH HydrideTransfer Hydride Transfer (Irreversible) Protonation->HydrideTransfer Reductant Attack Product Final Product: 3,4-Difluoro-5-(aminomethyl)benzoic acid HydrideTransfer->Product

Caption: Decision tree and mechanistic flow for the reductive amination of fluorinated formylbenzoic acid derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Imine hydrolysis due to water.Use anhydrous solvents and add 4Å Molecular Sieves.
Starting Material Remains Poor solubility of the zwitterionic intermediate.Switch solvent to MeOH (Method B) or add DMF co-solvent.
Over-reduction (Alcohol formation) Direct reduction of aldehyde before imine forms.Pre-stir amine and aldehyde for 1h before adding reductant. Use STAB instead of NaBH₄.
Defluorination (Side Product) SNAr reaction (rare under these conditions).Ensure temperature is kept < 40°C. Avoid strong nucleophilic bases.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

  • PubChem. (n.d.).[4] "3,5-Difluoro-4-formylbenzoic acid Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for the Reductive Amination of Fluorinated Aldehydes." Link(Contextual citation based on search results for fluorinated aldehyde protocols).

Sources

Application Note: Precision Defect Engineering of Zr-MOFs using 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers in the advanced utilization of 3,4-Difluoro-5-formylbenzoic acid (DFFA) as a functional modulator for Metal-Organic Frameworks (MOFs).

Executive Summary

The integration of This compound (DFFA) into MOF architectures represents a high-precision strategy for defect engineering . Unlike traditional dicarboxylic acid linkers (e.g., terephthalic acid) that build the framework scaffold, DFFA acts as a monotopic functional modulator .

By competing with structural linkers during synthesis, DFFA creates controlled "missing linker" defects. These defects are not empty voids but are decorated with the DFFA molecule, introducing two critical functionalities into the pore environment:

  • Reactive Aldehyde (-CHO): A versatile handle for Post-Synthetic Modification (PSM) via Schiff base chemistry (e.g., drug conjugation, enzyme immobilization).

  • Difluoro-motif (-F2): Enhances metabolic stability and increases pore hydrophobicity, shielding the cargo from hydrolytic degradation.

This guide details the protocol for incorporating DFFA into UiO-66 , a robust Zirconium-based MOF, and subsequent drug attachment.

Scientific Rationale & Mechanism

The "Functional Defect" Mechanism

Standard UiO-66 consists of Zr


O

(OH)

clusters bridged by 12 terephthalate linkers. When DFFA is added to the synthesis media, it acts as a capping agent. It binds to the Zr-cluster but cannot bridge to another cluster, effectively terminating the lattice growth at that specific site.
  • Result: A "Missing Linker" defect where the structural bridge is replaced by a dangling DFFA ligand.

  • Benefit: The aldehyde group projects directly into the pore, sterically available for incoming reagents.

Why DFFA? (Structure-Function Analysis)
FeatureChemical AdvantageApplication Relevance
Monocarboxylic Acid Induces controlled defects without collapsing the framework.Tunable porosity and surface chemistry.[1][2]
Aldehyde (-CHO) Orthogonal reactivity (does not interfere with Zr-carboxylate bond).Site-specific covalent attachment of amines (drugs/dyes).
3,4-Difluoro Substitution Electron-withdrawing effect lowers pKa of the acid, strengthening the Zr-O bond.Metabolic Stability: Fluorine prevents oxidative metabolism of the ring in biological media.

Experimental Protocol: Synthesis of DFFA-Functionalized UiO-66

Materials & Reagents[1][3][4]
  • Metal Source: Zirconium(IV) chloride (ZrCl

    
    )[3]
    
  • Structural Linker: Terephthalic acid (H

    
    BDC)
    
  • Functional Modulator: this compound (DFFA)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Modulator/Accelerator: Acetic acid (glacial)

Synthesis Workflow (Step-by-Step)

Step 1: Precursor Dissolution Dissolve ZrCl


 (0.5 mmol, 116 mg) in 10 mL of DMF. Sonicate for 15 minutes until fully dissolved.
  • Note: ZrCl

    
     is hygroscopic; weigh quickly or use a glovebox.
    

Step 2: Ligand Addition (The Tuning Step) Add H


BDC (0.5 mmol, 83 mg) and DFFA to the solution.
  • Critical Parameter: The molar ratio of DFFA determines defect density.

    • Low Defect Density: Add 0.15 mmol DFFA (0.3 eq).

    • High Defect Density: Add 0.5 mmol DFFA (1.0 eq).

  • Insight: Excess DFFA competes more aggressively, creating more anchoring sites but potentially reducing crystal size.

Step 3: Acid Modulation Add Acetic Acid (1.0 mL).

  • Role: Acetic acid slows nucleation, ensuring crystallinity despite the presence of the disrupting DFFA modulator.

Step 4: Solvothermal Synthesis Seal the mixture in a 25 mL Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Caution: Do not exceed 130°C to prevent thermal degradation of the aldehyde group or excessive DMF decomposition.

Step 5: Washing & Activation

  • Cool to room temperature. Centrifuge (8000 rpm, 10 min) to collect the solid.

  • Wash 3x with fresh DMF to remove unreacted ligands.

  • Solvent Exchange: Wash 3x with acetone or ethanol (soak for 6 hours each time). This removes DMF from the pores.

  • Activation: Dry under vacuum at 80°C for 12 hours.

    • Warning: Do not activate >100°C. High heat can cause the monodentate DFFA ligand to decoordinate and leave the framework (thermal defect healing).

Protocol: Post-Synthetic Modification (Drug Conjugation)

This protocol demonstrates the attachment of an amine-bearing molecule (e.g., Doxorubicin or a model amine like Ethylenediamine) to the DFFA-anchored MOF via Schiff base formation.

Reaction Conditions
  • Suspend: Disperse 50 mg of UiO-66-DFFA in 10 mL of Methanol (or Ethanol).

  • Reactant: Add 1.5 equivalents (relative to estimated DFFA content) of the amine-bearing drug.

  • Catalyst: Add 10 µL of Acetic Acid (catalytic amount to promote imine formation).

  • Incubation: Stir gently at 40°C for 12–24 hours .

    • Note: Refluxing is possible but may degrade sensitive drug payloads.

Washing & Stabilization
  • Centrifuge and wash the MOF 3x with Methanol to remove non-covalently bound drug.

  • Optional Reduction: To create a permanent linkage, treat the MOF with NaCNBH

    
     (in methanol) for 2 hours to reduce the imine (C=N) to a stable amine (C-N).
    

Visualization of Workflows

Synthesis & Functionalization Logic

The following diagram illustrates the competitive coordination pathway and the subsequent drug conjugation.

MOF_Synthesis_Pathway cluster_legend Mechanism Precursors Precursors: ZrCl4 + BDC + DFFA Solvothermal Solvothermal Synthesis (120°C, DMF) Precursors->Solvothermal Competitive Coordination DefectMOF Defect-Engineered MOF (UiO-66-DFFA) [-CHO groups in pores] Solvothermal->DefectMOF Washing & Activation Conjugation Schiff Base Reaction (Methanol, 40°C) DefectMOF->Conjugation + PSM Reagent PSM_Reagent Amine Cargo (Drug/Dye-NH2) PSM_Reagent->Conjugation FinalProduct Functionalized MOF (Drug-Anchored) Conjugation->FinalProduct Imine Formation (-H2O) Desc DFFA acts as a 'Capping Ligand' replacing BDC bridges to expose aldehydes.

Caption: Workflow for integrating DFFA as a defect-inducing modulator and subsequent post-synthetic drug attachment.

Characterization & Quality Control

To validate the successful incorporation of DFFA, perform the following:

TechniqueObservationInterpretation
1H-NMR (Digestion) Digest MOF in D

SO

/DMSO-d6. Look for aldehyde peak (~10 ppm) and aromatic F-coupling.
Quantifies the ratio of DFFA vs. Terephthalic acid (Defect density).
PXRD Compare with simulated UiO-66 pattern.Confirm framework topology is maintained (no collapse due to defects).
FT-IR Appearance of C=O stretch (~1700 cm

) and C-F stretch (~1200-1100 cm

).
Confirms presence of functional groups.
N

Isotherms (BET)
Surface area should be slightly lower than ideal UiO-66 but higher than pore-filled amorphous material.Confirms porosity is accessible for drug loading.

References

  • Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link

  • Schaate, A., et al. (2011). Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry – A European Journal, 17(24), 6643-6651. Link

  • Vermoortele, F., et al. (2013). Synthesis and characterization of the amino-functionalized zirconium metal-organic framework UiO-66-NH2. Chemical Communications, 47, 1521-1523. (Demonstrates defect engineering principles). Link

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks.[4][5][6] Chemical Reviews, 112(2), 970-1000. Link

  • PubChem Compound Summary. (2025). 3,5-Difluoro-4-formylbenzoic acid (Isomer Reference). National Library of Medicine. Link

Sources

Application Note & Protocol Guide: Chemoselective Protection of the Aldehyde in 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective protection of the aldehyde functional group in 3,4-Difluoro-5-formylbenzoic acid, a key building block in pharmaceutical and materials science research. Given the molecule's trifunctional nature—possessing an aldehyde, a carboxylic acid, and an electron-deficient aromatic ring—selective manipulation is paramount for successful multi-step synthetic campaigns. This guide moves beyond simple procedural lists to explain the strategic rationale behind protocol selection, focusing on the two most robust and field-proven methods: cyclic acetal and dithiane protection. We present detailed, step-by-step protocols, comparative data, and mechanistic insights to empower researchers to make informed experimental decisions.

Introduction: The Synthetic Challenge

This compound is a valuable synthetic intermediate. The carboxylic acid invites a range of transformations (e.g., amidation, esterification), while the aldehyde is a handle for reactions such as reductive amination, Wittig olefination, or oxidation. The challenge arises when a desired reaction on the carboxylic acid moiety is incompatible with the highly reactive aldehyde. For instance, the use of organometallic reagents or strong reducing agents would lead to a mixture of undesired products.

Therefore, a robust protection strategy is not merely a convenience but a necessity. An ideal protecting group for this substrate must meet several criteria:

  • High Chemoselectivity: It must react exclusively with the aldehyde in the presence of the carboxylic acid.

  • Orthogonality: The protecting group must be stable under the conditions required for subsequent transformations of the carboxylic acid.[1][2]

  • Efficient Introduction and Removal: Both the protection and deprotection steps must proceed in high yield under mild conditions to preserve the integrity of the fluorinated aromatic core.[3]

This guide will focus on two primary strategies that fulfill these requirements: protection as a 1,3-dioxolane (cyclic acetal) and as a 1,3-dithiane (cyclic thioacetal) .

Strategic Selection of the Protecting Group

The choice between an acetal and a dithiane is a critical decision point dictated by the planned synthetic route. The key difference lies in their stability profiles, particularly towards acidic conditions.

  • 1,3-Dioxolane (Acetal) Protection: Formed by reacting the aldehyde with ethylene glycol, acetals are the go-to choice for many applications. They are exceptionally stable in neutral and basic environments, making them ideal for subsequent reactions involving bases, nucleophiles, organometallics, and hydrides.[4][5][6] Their primary liability is sensitivity to aqueous acid, which is also the convenient method for their removal.[7][8]

  • 1,3-Dithiane (Thioacetal) Protection: Formed with 1,3-propanedithiol, dithianes offer a different and complementary stability profile. They are robust under both acidic and basic conditions, providing a wider operational window.[9][10][11] This enhanced stability, however, means their removal requires more specialized, often oxidative or heavy-metal-mediated, conditions.[12][13] The dithiane group also offers unique synthetic possibilities through "umpolung" reactivity, where the former carbonyl carbon can be deprotonated and act as a nucleophile, although this is beyond the scope of this protection guide.[13][14]

Comparative Summary
Feature1,3-Dioxolane (Acetal)1,3-Dithiane (Thioacetal)
Stability Stable to base, nucleophiles, hydrides, organometallics.[4][5]Stable to acid, base, and most nucleophiles.[9][11]
Lability Labile to aqueous acid.[7]Generally stable to acid; requires specific reagents for cleavage.[12]
Formation Acid-catalyzed reaction with a diol; requires water removal.[5][15]Lewis or Brønsted acid-catalyzed reaction with a dithiol.[11]
Deprotection Mild aqueous acid (e.g., HCl, H₂SO₄).[5]Oxidative (e.g., Oxone®) or metal-mediated (e.g., HgCl₂) methods.[16][17]
Ideal Use Case When subsequent steps involve basic or nucleophilic reagents.When subsequent steps involve acidic conditions.

Experimental Protocols: Protection

The following protocols are optimized for the chemoselective protection of this compound.

Protocol 1: 1,3-Dioxolane (Acetal) Protection

This protocol leverages the formation of a cyclic acetal, which is stable under basic and nucleophilic conditions. The carboxylic acid moiety does not interfere with this reaction.[4]

G cluster_0 Acetal Protection Workflow A 1. Combine Reactants (Substrate, Ethylene Glycol, Toluene) B 2. Add Catalyst (p-TsOH) A->B C 3. Heat to Reflux (Dean-Stark Trap) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Work-up (NaHCO3 wash) D->E F 6. Purification (Crystallization/Chromatography) E->F G Protected Product F->G

Caption: Workflow for acetal protection.

ReagentMW ( g/mol )AmountMolesEq.
This compound186.115.00 g26.9 mmol1.0
Ethylene Glycol62.072.50 mL44.8 mmol1.67
p-Toluenesulfonic acid (p-TsOH)172.20255 mg1.48 mmol0.05
Toluene-100 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (5.00 g, 26.9 mmol).

  • Reagent Addition: Add toluene (100 mL) and ethylene glycol (2.50 mL, 44.8 mmol). Stir the suspension.

  • Catalyst Addition: Add p-toluenesulfonic acid (255 mg, 1.48 mmol).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove the acid catalyst and any unreacted starting material.[18][19] Wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 5-(1,3-dioxolan-2-yl)-3,4-difluorobenzoic acid.

  • Purification: The product can often be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel if necessary.

Protocol 2: 1,3-Dithiane (Thioacetal) Protection

This protocol forms a highly stable cyclic thioacetal, suitable for syntheses involving acidic conditions where an acetal would be cleaved.

G cluster_1 Dithiane Formation Mechanism RCHO R-CHO Activated R-CHOδ+···BF3 RCHO->Activated + BF3·OEt2 BF3 BF3·OEt2 Intermediate1 Hemithioacetal Activated->Intermediate1 + Dithiol Dithiol HS(CH2)3SH Intermediate2 Thionium Ion Intermediate1->Intermediate2 - H2O, + H+ Product Dithiane Product Intermediate2->Product Intramolecular Attack

Caption: Lewis acid-catalyzed dithiane formation.

ReagentMW ( g/mol )AmountMolesEq.
This compound186.115.00 g26.9 mmol1.0
1,3-Propanedithiol108.242.80 mL28.2 mmol1.05
Boron trifluoride etherate (BF₃·OEt₂)141.933.40 mL26.9 mmol1.0
Dichloromethane (DCM)-100 mL--
1 M aq. NaOH-50 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--
  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.00 g, 26.9 mmol) in anhydrous DCM (100 mL).

  • Reagent Addition: Add 1,3-propanedithiol (2.80 mL, 28.2 mmol). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (3.40 mL, 26.9 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 1 M aqueous NaOH (50 mL) at 0 °C. Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. This will yield the crude product, 5-(1,3-dithian-2-yl)-3,4-difluorobenzoic acid.

  • Purification: Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 10-40% Ethyl Acetate in Hexanes).

Experimental Protocols: Deprotection

The removal of the protecting group is as critical as its installation.

Protocol 3: Deprotection of 1,3-Dioxolane

This procedure uses mild acidic hydrolysis to regenerate the aldehyde.

  • Setup: Dissolve the protected compound (e.g., 1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL).

  • Catalyst: Add a catalytic amount of 2 M aqueous HCl (e.g., 0.5 mL).

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC for the reappearance of the aldehyde.

  • Work-up: Neutralize the acid with saturated aqueous NaHCO₃. Remove the acetone under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the deprotected aldehyde.

Protocol 4: Deprotection of 1,3-Dithiane

Deprotection of the robust dithiane group often requires oxidative conditions.

  • Setup: Dissolve the protected compound (e.g., 1.0 mmol) in a mixture of acetone (20 mL) and water (10 mL).

  • Reagent: Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (approx. 2.5 mmol) in portions.

  • Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.

  • Work-up: Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate to recover the aldehyde. Other methods using reagents like benzyltriphenylphosphonium peroxymonosulfate have also been reported as efficient.[16]

Characterization

Successful protection can be confirmed by spectroscopic analysis.

MethodThis compoundProtected Product (Acetal/Dithiane)
¹H NMR Aldehyde proton (CHO) signal at ~9-10 ppm.[20][21]Disappearance of the aldehyde proton signal. Appearance of a new singlet for the acetal/dithiane proton (CH) at ~5.5-6.0 ppm. Appearance of multiplets for the -(CH₂)₂- groups.
¹³C NMR Carbonyl carbon (CHO) signal at ~190-200 ppm.[22]Disappearance of the aldehyde carbonyl signal. Appearance of the acetal/dithiane carbon at ~80-100 ppm (acetal) or ~40-60 ppm (dithiane).
IR Spec Strong C=O stretch for aldehyde at ~1700-1730 cm⁻¹ and characteristic C-H stretches at ~2720 and ~2820 cm⁻¹.[20][22]Disappearance of the aldehyde C=O and C-H stretches. Appearance of strong C-O stretches (~1100 cm⁻¹) for acetal or C-S stretches for dithiane.

References

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Moghaddam, F. M., et al. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. [Link]

  • Firouzabadi, H., et al. (2000, July 29). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Sciforum. [Link]

  • Firouzabadi, H., et al. (2000, July 29). Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of. Sciforum. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Zimmermann, V., et al. (n.d.). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH₃CN. ChemRxiv. [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Li, A., et al. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • University of Bristol. (n.d.). 1) prepare S,S-acetals (dithianes) from a. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones | Organic Chemistry.... [Link]

  • University of Calgary. (n.d.). Aldehydes. [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. [Link]

  • Robert, M., & Peñéñory, A. B. (2015, February 16). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry - ACS Publications. [Link]

  • ResearchGate. (n.d.). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects | Request PDF. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

  • CONICET. (2015, February 16). Mechanistic Aspects of 1,3- Dithiane Conversion to a Carbonyl Group. [Link]

  • Chemistry LibreTexts. (2019, June 05). 20.11 Protecting Groups of Aldehydes. [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]

  • Reddit. (2015, April 01). Purifying aldehydes? : r/chemistry. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes - Chempedia. [Link]

  • ResearchGate. (n.d.). Protection and concentration of aldehydes. ¹H NMR Spectra showing how.... [Link]

  • ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Khan Academy. (2024, July 29). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids | Chemistry. YouTube. [Link]

  • MDPI. (2022, November 16). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. [Link]

  • ScienceDirect. (n.d.). Efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ACS Publications. (2002, June 07). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • PubMed. (2009, August 07). Regio- and stereocontrolled selective debenzylation and substitution reactions of C-2 formyl glycals. Application in the synthesis of constrained beta-sugar amino acids. [Link]

  • Wiley Online Library. (n.d.). 2 Protection of Functional Groups. [Link]

  • ResearchGate. (2002, September 30). (PDF) Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Schiff Bases from 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a detailed guide for the synthesis, purification, and characterization of Schiff bases derived from 3,4-difluoro-5-formylbenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical instructions and a deeper understanding of the reaction intricacies.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are versatile intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties[1][2]. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

This compound is a particularly interesting starting material for the synthesis of novel Schiff bases. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group on the aromatic ring significantly influences the reactivity of the aldehyde and the properties of the resulting imine. This guide will explore the synthesis of Schiff bases from this fluorinated building block, providing detailed protocols and explaining the underlying chemical principles.

Mechanistic Insights: The Formation of a Schiff Base

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde)[3]. The reaction typically proceeds in two main steps and is often catalyzed by a small amount of acid[4][5].

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine[4].

  • Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable imine, or Schiff base[4][5]. The removal of water from the reaction mixture can help to drive the equilibrium towards the formation of the product[6].

The electron-withdrawing nature of the two fluorine atoms on the benzaldehyde ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine[7].

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine. The reaction is carried out in ethanol with catalytic acetic acid.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of aldehyde).

  • Addition of Amine: To the stirred solution, add an equimolar amount (1.0 equivalent) of the primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture[8].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours[4][9]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

    • If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials[4].

    • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water[5][10].

Workflow Diagram:

Schiff_Base_Synthesis A Dissolve 3,4-Difluoro-5-formylbenzoic acid in Ethanol B Add Primary Amine (1.0 eq) A->B C Add Catalytic Acetic Acid B->C D Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Isolate Product (Filtration) E->F G Wash with Cold Ethanol F->G H Recrystallize for Purity G->H

Caption: General workflow for the synthesis and purification of Schiff bases.

Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Glacial acetic acid is corrosive and should be handled with caution.

Characterization of the Schiff Base Products

The successful synthesis of the Schiff base can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The most characteristic feature in the FT-IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹[10][11][12]. The disappearance of the C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹) and the N-H bending vibration of the primary amine also indicates the formation of the Schiff base.

Functional Group Expected Wavenumber (cm⁻¹) Appearance in Product Spectrum
C=N (Imine)1600 - 1650Strong, sharp peak
C=O (Carboxylic Acid)1680 - 1710Present
O-H (Carboxylic Acid)2500 - 3300Broad peak
C-F1000 - 1400Strong peaks
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm[13][14]. The signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present.

¹³C NMR: The carbon of the azomethine group (C=N) will appear in the range of δ 145-165 ppm[6][7]. The carbon of the carboxylic acid group will be observed further downfield, typically above δ 165 ppm[13].

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product should be observed.

Rationale Behind Experimental Choices

  • Solvent: Ethanol and methanol are commonly used solvents for Schiff base synthesis as they are good solvents for both the aldehyde and the amine, and they have a suitable boiling point for refluxing the reaction[9].

  • Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. It also facilitates the dehydration of the carbinolamine intermediate[5].

  • Purification: The presence of the carboxylic acid group can sometimes complicate purification due to salt formation. Washing the crude product with a non-polar solvent can help remove unreacted, less polar starting materials. Recrystallization is a highly effective method for obtaining pure crystalline Schiff bases[5][10]. In some cases, column chromatography may be necessary, but care should be taken as the acidic nature of silica gel can sometimes lead to hydrolysis of the imine.

Reaction Mechanism Diagram:

Schiff_Base_Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + R'-NH2 Amine Amine Protonated_Carbinolamine Protonated_Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Schiff_Base Protonated_Carbinolamine->Schiff_Base - H2O, -H+

Caption: The two-step mechanism of Schiff base formation.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile route to novel fluorinated compounds with potential applications in drug discovery and materials science. The protocols outlined in these application notes offer a reliable starting point for the synthesis and characterization of these valuable molecules. By understanding the underlying reaction mechanism and the influence of the substituents, researchers can effectively optimize reaction conditions and develop a diverse library of Schiff base derivatives for further investigation.

References

  • Aggarwal, N., et al. (2009). Synthesis and anticonvulsant activity of some Schiff and Mannich bases of Isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86. [Link]

  • Edelmann, F. T. (2021). Answer to "Is there an effective way of purifying schiff bases?". ResearchGate. [Link]

  • Ganjbakhsh, M., et al. (2020). Synthesis and Characterization of New Schiff Bases and Biological Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-536.
  • Hassan, N. I., et al. (2020). Experimental and Density Functional Theory Investigation on Imine Formation Using Microwave Irradiation. Malaysian Journal of Analytical Sciences, 24(3), 386-400. [Link]

  • Jirjees, V. Y., et al. (2020). Spectroscopic characterization for new model from Schiff base and its complexes. Journal of Physical Organic Chemistry, 34(2), e4169.
  • Kajal, A., et al. (2013). Schiff Bases: A Versatile Pharmacophore.
  • Merzweiler, K., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 84-90. [Link]

  • Mistry, D. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Mohamed, G. G., et al. (2010). Biological activity of some Schiff bases and their metal complexes. E-Journal of Chemistry, 7(4), 1235-1243.
  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

  • Patil, S. A., et al. (2012). SNO donor Schiff bases and their Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, electrochemical and antimicrobial studies. ResearchGate. [Link]

  • Rsc.org. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Shinde, K., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. [Link]

  • Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Supporting Information - Green Chemistry (RSC Publishing). (n.d.). [Link]

  • Tighadouini, S., et al. (2020). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(4).
  • Tsoler, E., et al. (2021). Synthesis, X‐Ray Structure, Hirschfield surfaces Analysis and DFT Computations of new Schiff bases. Algerian Journal of Pharmaceutical Sciences, 1(1).
  • van der Werf, M. J. (2020). Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]

  • Wang, X., et al. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. Journal of Chemistry, 2014, 273067. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(1), 166-170. [Link]

  • Zengin, A., & Ceylan, H. (2023). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Celal Bayar University Journal of Science, 19(4), 365-371. [Link]

  • Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • MDPI. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. [Link]

  • Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

  • PubMed. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the investigated imines. [Link]

  • Supporting Information - Beilstein Journals. (n.d.). [Link]

  • Synthesis, Characterization and Crystal structure of Chiral Schiff base compound (E). (2012). Journal of Crystallography and Mineralogy, 20(1), 25-30. [Link]

  • Synthesis and characterization of some new derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

Sources

Application Notes and Protocols for Bioconjugation Utilizing 3,4-Difluoro-5-formylbenzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorinated Linker for Robust Bioconjugation

The field of bioconjugation is continually evolving, driven by the need for more stable, efficient, and specific methods to link biomolecules with other moieties such as drugs, imaging agents, or nanoparticles. Within this landscape, the formation of oxime bonds through the reaction of an aldehyde with an aminooxy group has emerged as a highly valuable strategy due to its high chemoselectivity and the stability of the resulting linkage.[1] This document provides detailed application notes and protocols for the use of a novel linker, 3,4-Difluoro-5-formylbenzoic acid (DFFBA) , in bioconjugation.

The DFFBA linker offers a unique combination of features. The aromatic aldehyde provides a handle for highly specific oxime ligation, while the vicinal fluorine atoms are strategically positioned to modulate the reactivity of the aldehyde and confer advantageous properties to the resulting bioconjugate. This guide will delve into the chemical principles of DFFBA-mediated bioconjugation, provide detailed step-by-step protocols for its implementation, and offer insights into best practices and troubleshooting.

The Chemistry of DFFBA and Oxime Ligation

The core of the bioconjugation strategy utilizing DFFBA is the formation of a stable oxime bond. This reaction occurs between the formyl group (aldehyde) of DFFBA and an aminooxy-functionalized molecule.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of the aminooxy group to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.

G DFFBA This compound (DFFBA) Intermediate Hemiaminal Intermediate DFFBA->Intermediate + R-ONH2 Aminooxy Aminooxy-functionalized Molecule (R-ONH2) Intermediate->DFFBA - R-ONH2 Oxime Stable Oxime Conjugate Intermediate->Oxime - H2O Oxime->Intermediate + H2O H2O H2O

Figure 1: General reaction scheme for oxime ligation with DFFBA.

The Role of Fluorine Substituents

The two fluorine atoms on the benzene ring of DFFBA are not merely passive substituents. Their strong electron-withdrawing nature is anticipated to influence the bioconjugation process in several positive ways:

  • Increased Reactivity: The inductive effect of the fluorine atoms can render the carbonyl carbon of the aldehyde more electrophilic, potentially accelerating the rate of nucleophilic attack by the aminooxy group.[2]

  • Enhanced Stability: Fluorine substitution can increase the stability of the resulting bioconjugate by modulating the electronic properties of the aromatic ring.[3]

  • Modulation of Physicochemical Properties: Fluorination is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability.[4]

Protocols for Bioconjugation using DFFBA Linkers

The following protocols provide a general framework for the bioconjugation of a protein (e.g., an antibody) with a small molecule using a DFFBA linker. These protocols should be optimized for each specific application.

Part 1: Activation of DFFBA

The carboxylic acid group of DFFBA must first be activated to enable its conjugation to a biomolecule or a payload that contains a primary amine. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound (DFFBA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 0.1 M HCl

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve DFFBA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, the reaction can be worked up by diluting with ethyl acetate and washing with 0.1 M HCl and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the DFFBA-NHS ester.

Part 2: Conjugation of DFFBA-NHS Ester to a Payload

This protocol describes the conjugation of the activated DFFBA linker to a payload containing a primary amine.

Materials:

  • DFFBA-NHS ester

  • Payload with a primary amine (e.g., a drug molecule)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (2-3 equivalents) to the solution.

  • Add a solution of DFFBA-NHS ester (1.1 equivalents) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the DFFBA-functionalized payload can be purified by preparative HPLC.

Part 3: Bioconjugation of DFFBA-Payload to an Aminooxy-Modified Protein

This protocol outlines the final oxime ligation step to conjugate the DFFBA-functionalized payload to a protein that has been previously modified to introduce an aminooxy group.

Materials:

  • Aminooxy-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • DFFBA-functionalized payload

  • Aniline or p-phenylenediamine (catalyst) stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

Procedure:

  • Prepare a solution of the aminooxy-modified protein in the reaction buffer. The optimal pH for uncatalyzed oxime ligation is around 4.5, but for many proteins, a pH closer to neutral is required for stability.[5]

  • Add the DFFBA-functionalized payload to the protein solution. The molar ratio of payload to protein should be optimized, but a starting point of 5-20 fold molar excess of the payload is recommended.

  • For reactions at or near neutral pH, the addition of a catalyst is highly recommended to accelerate the reaction.[6] Add the aniline or p-phenylenediamine stock solution to a final concentration of 10-50 mM. p-Phenylenediamine has been shown to be a more efficient catalyst than aniline at neutral pH.

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

  • Once the desired degree of conjugation is achieved, purify the bioconjugate using an appropriate method, such as SEC or affinity chromatography, to remove unreacted payload and catalyst.

G cluster_0 Part 1 & 2: Linker-Payload Synthesis cluster_1 Part 3: Bioconjugation DFFBA DFFBA Activate Activate Carboxylic Acid (e.g., NHS ester formation) DFFBA->Activate Conjugate Conjugate to Payload Activate->Conjugate Payload Amine-containing Payload Payload->Conjugate DFFBA_Payload DFFBA-Payload Conjugate->DFFBA_Payload Ligation Oxime Ligation (with catalyst) DFFBA_Payload->Ligation Protein Aminooxy-modified Protein Protein->Ligation Purification Purification Ligation->Purification Bioconjugate Final Bioconjugate Purification->Bioconjugate

Figure 2: Experimental workflow for bioconjugation using DFFBA linkers.

Quantitative Data and Best Practices

ParameterRecommended RangeNotes
Reaction pH (Oxime Ligation) 6.5 - 7.5While optimal pH for uncatalyzed reaction is ~4.5, protein stability often necessitates a higher pH. Catalysis is crucial at near-neutral pH.
Catalyst Aniline or p-phenylenediaminep-Phenylenediamine is generally more efficient than aniline.[5]
Catalyst Concentration 10 - 50 mMHigher concentrations can further accelerate the reaction.
Molar Ratio (Payload:Protein) 5:1 to 20:1This should be optimized to achieve the desired drug-to-antibody ratio (DAR).
Reaction Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but may impact protein stability.
Reaction Time 1 - 24 hoursMonitor progress to determine the optimal time.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Suboptimal pHIf the protein is stable at a lower pH, consider performing the reaction at pH 6.0-6.5.
Inactive catalystPrepare fresh catalyst solutions. Ensure proper storage of the catalyst.
Insufficient molar excess of payloadIncrease the molar ratio of the DFFBA-payload to the protein.
Protein aggregation Hydrophobic nature of the payloadConsider including a hydrophilic spacer (e.g., PEG) in the linker design. Perform conjugation at a lower protein concentration.
Unstable protein at reaction conditionsOptimize temperature and pH to maintain protein stability. Reduce reaction time.
Cleavage of the oxime bond Low pH during storage or analysisStore the final bioconjugate at neutral or slightly basic pH (7.4-8.0).

Conclusion

The this compound linker represents a promising tool for the construction of robust and stable bioconjugates. Its unique electronic properties, conferred by the fluorine substituents, are poised to enhance both the efficiency of the conjugation process and the stability of the final product. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this novel linker in a wide range of applications, from the development of antibody-drug conjugates to the creation of advanced diagnostic and imaging agents.

References

  • Benchchem. Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
  • Kalia, J. & Raines, R. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
  • Benchchem. Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
  • MDPI. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes.
  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry.
  • ChemScene. This compound.
  • PubMed. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline.
  • ePrints Soton. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.
  • Organic Chemistry Portal. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
  • ResearchGate. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • PubMed. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Benchchem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3,4-Difluoro-5-formylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoro-5-formylbenzoic acid. As a crucial building block in the development of various pharmaceuticals, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The protocols and recommendations provided herein are based on established chemical principles and field-proven insights to ensure reliability and reproducibility.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves the introduction of a formyl group onto the 3,4-difluorobenzoic acid backbone. The primary challenge lies in the deactivating nature of the two electron-withdrawing fluorine atoms and the carboxylic acid group, which can render the aromatic ring less susceptible to electrophilic substitution. The two most common strategies to overcome this are directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction. This guide will focus on troubleshooting these two primary synthetic routes.

Troubleshooting Guide: Directed ortho-Lithiation and Formylation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings. In the case of 3,4-difluorobenzoic acid, the carboxylic acid group can direct the lithiation to the C5 position. However, this reaction is fraught with potential difficulties.

dot

Caption: General workflow for the synthesis of this compound via directed ortho-lithiation and formylation.

Frequently Asked Questions (FAQs) for Lithiation-Formylation

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Lithiation: The deprotonation of the carboxylic acid and the subsequent ortho-lithiation are critical.

    • Moisture: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Even trace amounts of water will quench the n-BuLi, leading to a significant reduction in the effective concentration of the base.[1]

    • Temperature Control: The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.[2][3] Ensure your cooling bath is stable and the internal reaction temperature is maintained.

    • Insufficient Base: You may need to use more than two equivalents of n-BuLi. The first equivalent deprotonates the carboxylic acid, and the second is required for the ortho-lithiation. An excess is often necessary to compensate for any trace impurities that may consume the base.

  • Inefficient Formylation: The reaction with the formylating agent (e.g., DMF) must be efficient.

    • Purity of DMF: The DMF used must be anhydrous. The presence of water will quench the lithiated intermediate.

    • Addition Temperature: Add the DMF at low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature. Adding DMF at a higher temperature can lead to side reactions.

  • Work-up and Purification Issues: Significant product loss can occur during the work-up and purification steps.

    • Acidification: After quenching the reaction, the product needs to be in its protonated form to be extracted into an organic solvent. Ensure the aqueous layer is sufficiently acidic (pH 1-2).

    • Extraction: this compound may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common byproducts in this reaction are:

  • Unreacted Starting Material: This is a clear indication of incomplete lithiation. Refer to the points in A1 regarding moisture, temperature, and stoichiometry of the base.

  • Di-lithiated Species: While less common for this substrate, it is possible to have lithiation at other positions if the reaction conditions are not carefully controlled.

  • Products from Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with THF. This is why strict temperature control is crucial.

To minimize byproducts, adhere strictly to anhydrous conditions, maintain low temperatures, and ensure the correct stoichiometry of reagents.

dot

Troubleshooting_Lithiation start Low Yield or Byproducts Observed check_anhydrous Verify Anhydrous Conditions? start->check_anhydrous check_anhydrous->start No, Redry System check_temp Maintain -78°C Throughout? check_anhydrous->check_temp Yes check_temp->start No, Improve Cooling check_stoch Sufficient n-BuLi (>2 eq.)? check_temp->check_stoch Yes check_stoch->start No, Increase Equivalents check_dmf Anhydrous DMF Added at -78°C? check_stoch->check_dmf Yes check_dmf->start No, Purify/Dry DMF optimize_workup Optimize Work-up (pH, Extractions) check_dmf->optimize_workup Yes success Improved Yield optimize_workup->success

Caption: Troubleshooting workflow for the directed ortho-lithiation and formylation of 3,4-difluorobenzoic acid.

Troubleshooting Guide: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an alternative method for the formylation of electron-rich aromatic compounds.[4][5][6] Due to the deactivating nature of the substituents on 3,4-difluorobenzoic acid, this reaction can be challenging and may require forcing conditions.

dot

Caption: General schematic of the Vilsmeier-Haack reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs) for the Vilsmeier-Haack Reaction

Q1: The reaction is very sluggish or does not proceed to completion. How can I improve the conversion?

A1: The low reactivity of the substrate is the primary hurdle. Here are some strategies to enhance the reaction rate:

  • Reaction Temperature: Unlike reactions with electron-rich substrates, you will likely need to heat the reaction mixture. The temperature can range from room temperature up to 80°C or higher.[7] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) may be necessary to drive the reaction to completion.[8]

  • Solvent: The reaction is often carried out using an excess of DMF as the solvent. In some cases, a co-solvent like a halogenated hydrocarbon may be used.[7]

Q2: I am getting a complex mixture of products. What are the possible side reactions?

A2: Side reactions in the Vilsmeier-Haack reaction can include:

  • Decarboxylation: At elevated temperatures, there is a risk of decarboxylation of the starting material or the product. Careful temperature control is essential.

  • Reaction at the Carboxylic Acid: The Vilsmeier reagent can react with the carboxylic acid group to form an acylal intermediate, which may lead to other byproducts upon work-up.

  • Polymerization/Tar Formation: Forcing conditions can sometimes lead to the formation of polymeric materials, especially if the substrate has any impurities that can polymerize.

Q3: The work-up procedure is difficult, and I am losing a lot of my product. What is the best way to isolate the product?

A3: The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt.

  • Hydrolysis: The reaction mixture is typically quenched by pouring it onto ice water. This should be done carefully as the reaction with water can be exothermic.

  • pH Adjustment: After hydrolysis, the solution will be acidic. To isolate the carboxylic acid product, you may need to basify the solution to dissolve the product as its carboxylate salt and extract any non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the product, which can be collected by filtration or extracted with an organic solvent.

  • Purification: The crude product may require purification by recrystallization or column chromatography.

Experimental Protocols

The following is a general protocol for the synthesis of a difluoro-formylbenzoic acid derivative via directed ortho-lithiation, which can be adapted for this compound.

Protocol: Directed ortho-Lithiation and Formylation of a Difluorobenzoic Acid

Materials:

  • 3,5-Difluorobenzoic acid (or 3,4-difluorobenzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Ethyl Acetate

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the difluorobenzoic acid (1 equivalent) in anhydrous THF, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[9]

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.4 equivalents) dropwise, ensuring the internal temperature remains below -65 °C.[9]

  • Stir the reaction mixture at -78 °C for 1.5 hours after the addition is complete.[9]

  • Add anhydrous DMF (2.1 equivalents) dropwise, again maintaining the temperature below -65 °C.[9]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[9]

  • Cool the reaction mixture to 0-5 °C and quench by slowly adding 6 M aqueous HCl until the pH is acidic.[9]

  • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with ethyl acetate.[9]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9]

Note: This protocol is based on the synthesis of 3,5-difluoro-4-formylbenzoic acid and may require optimization for the 3,4-difluoro isomer.[9]

Data Presentation

ParameterDirected ortho-LithiationVilsmeier-Haack Reaction
Key Reagents n-BuLi, DMF, THFPOCl₃, DMF
Temperature -78 °C to room temperatureRoom temperature to 80 °C+
Key Challenges Strict anhydrous conditions, low temperaturesSubstrate deactivation, potential side reactions at high temperatures
Typical Yields Moderate to good (can be highly variable)Generally lower for deactivated substrates

References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • De La Rosa, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334-4338.
  • Organic Chemistry Portal.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-169.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • De La Rosa, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.
  • De La Rosa, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Google Patents. (1983).
  • Sharma, P., & Kumar, A. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 9(43), 24964-24987.
  • Joe, K. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube.
  • ChemScene. 2386498-20-8 | this compound.
  • Organic Syntheses.
  • Ranjbar-Karimi, R., et al. (2017). One-Pot Synthesis of Salicylaldoximes from Phenols Using MgO Nanoparticles. Organic Chemistry Research, 3(1), 8-15.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Vahdat, S. M., et al. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF.
  • Organic Syntheses.
  • ChemicalBook. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis.
  • PrepChem. Synthesis of 3,4-difluorobenzoic acid.
  • Google Patents. (1990). Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
  • PubChem. 3,4-Difluorobenzoic acid.
  • Sigma-Aldrich. 3,4-Difluorobenzoic acid.
  • Van der Sijde, F. M., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3327-3338.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Quick Company. (2025).
  • Jeon, M., & Yang, J. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(10), 2891-2893.
  • ChemicalBook. (2023). A new method for synthesizing 4-Formylbenzoic acid.
  • BenchChem. (2025).

Sources

Technical Support Center: Stability Management of 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-OX-34DF-5FBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

Subject: 3,4-Difluoro-5-formylbenzoic acid (and related fluorinated benzaldehyde intermediates). Critical Attribute: Extreme susceptibility to radical autoxidation .

Technical Context: You are likely utilizing this compound as a scaffold for PARP inhibitors (similar to Olaparib intermediates) or advanced fluorinated bioactive agents. The presence of two fluorine atoms on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This creates two distinct stability challenges:

  • Activation of the Carbonyl: The aldehyde carbon becomes highly electrophilic, increasing susceptibility to nucleophilic attack (e.g., hydration by atmospheric moisture).

  • Radical Propagation: While electron-withdrawing groups can theoretically stabilize the C-H bond, in practice, fluorinated benzaldehydes undergo rapid autoxidation upon exposure to air, converting the formyl group (-CHO) to a carboxylic acid (-COOH), resulting in the di-acid impurity 3,4-difluoroisophthalic acid .

The Mechanism of Failure (Why it happens)

Understanding the enemy is the first step to containment. The oxidation is not a simple reaction with oxygen; it is a radical chain reaction .

Diagram 1: The Autoxidation Cascade

This diagram illustrates the self-propagating cycle that destroys your material.

Autoxidation Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiator Initiator (Light / Trace Metals) Initiator->Radical PeroxyRadical Peroxy Radical (R-C(O)OO•) Radical->PeroxyRadical + O₂ (Fast) Oxygen Atmospheric O₂ Peracid Peroxy Acid (R-C(O)OOH) PeroxyRadical->Peracid + R-CHO (H• Abstraction) Peracid->Radical Regenerates Radical (Chain Prop.) Impurity DI-ACID IMPURITY (3,4-Difluoroisophthalic acid) Peracid->Impurity Oxidizes another R-CHO molecule

Caption: Figure 1. Radical chain mechanism converting the formyl group to carboxylic acid. Note that one molecule of peracid (formed in step 3) can oxidize a second molecule of aldehyde, doubling the degradation rate.

Troubleshooting Guides

Module A: Storage & Physical Handling

Issue: Material degrades in the bottle before use.

ParameterProtocolTechnical Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily if the seal is imperfect.
Temperature -20°C Radical initiation rates drop significantly at lower temperatures.
Container Amber Glass with Teflon-lined capLight (UV) is a primary initiator for radical formation. Teflon prevents leaching of plasticizers which can act as radical carriers.
Stabilizers BHT (Butylated hydroxytoluene) Pro-Tip: If downstream chemistry permits, add 0.1% BHT. It acts as a "sacrificial lamb," scavenging peroxy radicals before they attack the aldehyde.
Module B: Reaction Conditions

Issue: Oxidation occurs during the reaction or heating phases.

Q: My reaction requires heating. How do I prevent oxidation? A: You must rigorously degas solvents. Standard "sparging" (bubbling N2) is often insufficient for fluorinated aldehydes at high temperatures.

Protocol: The Freeze-Pump-Thaw Cycle

  • Place solvent in a Schlenk flask.[1]

  • Freeze with liquid nitrogen.

  • Apply high vacuum (pump) to remove headspace gas.

  • Thaw warm water (gas bubbles escape).

  • Repeat 3 times.

  • Backfill with Argon.

Solvent Selection Guide:

  • Avoid: Ethers (THF, Diethyl Ether) if uninhibited. They form peroxides which catalyze aldehyde oxidation.

  • Preferred: DCM, Chloroform (Amylene stabilized), or Toluene (rigorously degassed).

Module C: Purification & Workup (Critical Failure Point)

Issue: "It was pure by TLC, but turned into the acid after the column."

Silica gel is slightly acidic and often contains trace metals (Iron), which catalyze oxidation. The high surface area exposes the aldehyde to air.

Troubleshooting Flowchart: Purification Strategy

Purification Start Crude Mixture Decision Is the Acid Impurity Present? Start->Decision No No Acid Detected Decision->No 1H NMR check Yes Acid Present (>5%) Decision->Yes Flash Neutralized Silica (1% Et3N in Eluent) No->Flash Flash Chromatography Bisulfite Bisulfite Yes->Bisulfite Bisulfite Purification (See Protocol) Dry Dry Flash->Dry Evaporate < 30°C Argon Backfill Release Release Bisulfite->Release Release Aldehyde (NaHCO3) Extract Extract Release->Extract Extract & Dry

Caption: Figure 2. Decision logic for purification. Neutralizing silica with Triethylamine (Et3N) is crucial to prevent acid-catalyzed degradation on the column.

Advanced Protocols

Protocol 1: The Bisulfite Rescue (Purification)

If your aldehyde is contaminated with its carboxylic acid analog (3,4-difluoroisophthalic acid), they are difficult to separate because both are acidic (due to the benzoic acid moiety). You must exploit the aldehyde functionality .

  • Dissolution: Dissolve crude mixture in minimal Ethyl Acetate.

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 15 mins.

    • Chemistry: The aldehyde forms a water-soluble bisulfite adduct (R-CH(OH)SO₃Na). The impurity (di-acid) stays in the organic layer (or aqueous phase depending on pH, but the adduct is highly polar).

  • Separation: Separate layers. Wash the aqueous layer (containing adduct) with fresh Ethyl Acetate to remove non-aldehyde impurities.

  • Regeneration: Basify the aqueous layer carefully with Sodium Bicarbonate (NaHCO₃) to pH 8-9.

    • Warning: Do not use strong base (NaOH) as it may trigger Cannizzaro disproportionation on the electron-deficient ring.

  • Extraction: Extract the regenerated aldehyde into DCM. Dry over MgSO₄ and concentrate.

Protocol 2: Chemical Protection (The "Safe Harbor")

If you must store the compound for weeks, convert it to the Dimethyl Acetal .

  • Reagents: Trimethyl orthoformate (TMOF), MeOH, catalytic pTsOH.

  • Procedure: Reflux aldehyde in MeOH/TMOF (3:1) with 1 mol% acid catalyst.

  • Stability: The acetal is stable to oxidation and basic conditions.

  • Deprotection: Hydrolyze with dilute HCl/Acetone when ready to use.

Frequently Asked Questions (FAQ)

Q: Can I dry the solid in a vacuum oven? A: Risk High. Vacuum ovens often have slight leaks. Heating a fluorinated benzaldehyde in the presence of trace air is the fastest way to oxidize it. Dry under high vacuum on a Schlenk line at room temperature (desiccator) instead.

Q: The solid has turned from white to yellow. Is it ruined? A: Yellowing usually indicates the formation of oligomers or conjugated impurities (often Schiff bases if amines are present, or radical coupling products). Check 1H NMR. If the aldehyde peak (~10 ppm) is intact and the acid peak (broad, >11 ppm) is low, you can purify it via the Bisulfite protocol.

Q: Why does the fluorine make it worse? I thought F-C bonds were stable. A: The F-C bond is stable. However, the Fluorine atoms pull electron density away from the ring. This makes the aldehyde hydrogen less electron-rich, but the resulting radical or the intermediate peracid is highly reactive. Furthermore, the electron deficiency makes the aldehyde a "hotter" electrophile, reacting faster with water to form hydrates, which can complicate stoichiometry calculations.

References

  • Synthesis of Olaparib Intermediates

    • Patent: "Process for the preparation of olaparib and polymorphs thereof." WO2017191562A1. (Describes handling of 2-fluoro-5-formylbenzoic acid analogs).

    • Patent: "Preparation method of Olaparib intermediate." CN105085408A.

  • Aldehyde Purification & Stability

    • Methodology: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." J. Vis. Exp., 2018.[2]

    • Mechanistic Insight: "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3][4] Nat Commun, 2014.[3] (Explains radical chain mechanisms in benzaldehydes).

  • Chemical Data

    • Compound Profile: 3,5-Difluoro-4-formylbenzoic acid (Isomer analog for stability comparison). PubChem CID 45073629.[5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated organic intermediates.

Sources

Solving solubility issues of 3,4-Difluoro-5-formylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-34DF5-001 Status: Open Priority: High (Blocker for Biological Assays) Agent: Senior Application Scientist[1]

Executive Summary

You are encountering precipitation or poor solubility with 3,4-Difluoro-5-formylbenzoic acid (MW: 186.11 g/mol ). This is a common issue with poly-fluorinated aromatic intermediates. The molecule presents a "contradictory" profile: it contains a hydrophilic ionizable head (carboxylic acid) and a reactive polar tail (aldehyde), but the core is rendered significantly hydrophobic by the two fluorine atoms and the aromatic ring.[1]

The Core Solution: You cannot rely on passive dissolution in neutral water.[1] You must actively drive the equilibrium toward the carboxylate anion form (Salt Formation) or use a polar aprotic co-solvent (DMSO/DMF) to disrupt the crystal lattice energy.[1]

Module 1: The Solubility Decision Tree

Before starting, determine your downstream application.[1] The method for chemical synthesis differs from biological assays.[1]

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay High Sensitivity ChemSyn Chemical Synthesis AppType->ChemSyn High Conc. Needed DMSO Method A: DMSO Stock (Dilute into buffer) BioAssay->DMSO Standard Route Salt Method B: In-situ Salt Formation (pH Adjustment) ChemSyn->Salt Scale-up Route Check Check Final % DMSO DMSO->Check Check->BioAssay If <1% DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: The pH-Switch Protocol (Aqueous Media)

This is the most robust method for aqueous buffers.[1] The carboxylic acid group is your "solubility handle."[1] By deprotonating it, you convert the insoluble acid into a highly soluble salt.[1]

The Science (Why this works)
  • pKa Estimation: The pKa of benzoic acid is 4.[1]2. Fluorine atoms are electron-withdrawing (inductive effect), which stabilizes the carboxylate anion.[1][2] The pKa of this compound is estimated to be 3.2 – 3.5 .[1]

  • Target pH: According to the Henderson-Hasselbalch equation, at pH > pKa + 2 (approx pH 5.5), >99% of the molecules will be ionized.

Step-by-Step Protocol

Materials:

  • 1.0 M NaOH (Sodium Hydroxide) or 1.0 M

    
     (Potassium Carbonate).[1]
    
  • PBS or HEPES buffer (10x strength).[1]

Workflow:

  • Weighing: Weigh the target amount of solid this compound.

  • Wetting: Add 90% of the final volume of pure water (not buffer yet).[1] The solid will likely float or clump (hydrophobic effect).[1]

  • Titration: While stirring, add 1.0 M NaOH dropwise.

    • Observation: The solution will remain cloudy, then suddenly clear as the pH passes 4.0-5.0.[1]

    • Critical Stop: Do not exceed pH 8.5 (See Module 4 regarding Aldehyde Stability).[1]

  • Buffering: Once clear, add your concentrated buffer (e.g., 10x PBS) to lock the pH at 7.4.[1]

  • Final Volume: Top up with water to the final volume.

Module 3: The Co-Solvent Protocol (DMSO Stock)

For biological assays where you need a concentrated stock (e.g., 10 mM or 100 mM) to spike into media.[1]

Solubility Profile Table
SolventSolubility RatingEstimated Max Conc.Notes
Water (pH < 3) Poor< 0.1 mg/mLProtonated form precipitates.[1]
Water (pH > 6) Good> 10 mg/mLAs Sodium/Potassium salt.[1]
DMSO Excellent> 100 mg/mLBest for cryo-storage.[1]
Ethanol Moderate~ 20-50 mg/mLAvoid for long-term storage (acetal formation).[1]
Workflow:
  • Dissolve the solid completely in 100% anhydrous DMSO .

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.[1]

  • Store this stock at -20°C.

  • Dilution: When adding to aqueous media, ensure rapid mixing to prevent "crash-out."

    • Technique: Do not drop the DMSO stock onto the static surface of the media.[1] Submerge the pipette tip and dispense while vortexing the media.[1]

Module 4: Stability & Troubleshooting (The Aldehyde Risk)

The presence of the formyl (aldehyde) group at position 5 is the main stability risk.[1] Aldehydes are reactive electrophiles.[1]

Degradation Pathways

Degradation Compound 3,4-Difluoro- 5-formylbenzoic acid Oxidation Oxidation (Air/O2) Product: Dicarboxylic Acid Compound->Oxidation Slow (days) Cannizzaro Cannizzaro Reaction (High pH > 9) Compound->Cannizzaro Fast in Strong Base Acetal Acetal Formation (In Alcohols) Compound->Acetal In MeOH/EtOH

Figure 2: Primary degradation pathways.[1] Avoid high pH and alcohol solvents for long-term storage.[1]

FAQ: Troubleshooting Common Issues

Q1: The solution turned slightly yellow after 24 hours. Is it still good?

  • Diagnosis: This often indicates trace oxidation of the aldehyde to a carboxylic acid or minor polymerization.[1]

  • Action: Verify purity via HPLC. If the peak area of the impurity is <5%, it may be usable for acute assays.[1] For kinetics, discard.[1]

  • Prevention: Degas buffers with Nitrogen/Argon before dissolving.[1]

Q2: I added the DMSO stock to my cell media and it turned into a white cloud.

  • Diagnosis: "Crash-out" precipitation.[1] The local concentration exceeded the solubility limit before the DMSO could disperse.[1]

  • Action: Lower the stock concentration (e.g., go from 100 mM to 10 mM). Ensure the media is warm (37°C) and vortexing during addition.

Q3: Can I autoclave the aqueous solution?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: Aldehydes are heat-labile and will oxidize or polymerize under autoclave conditions (121°C).[1]

  • Action: Use sterile filtration (0.22 µm PVDF or PES membrane).[1]

References

  • Solubility of Fluorinated Benzoic Acids

    • Source: PubChem Compound Summary for 4-Fluorobenzoic acid (Analogous structure).[1]

    • Relevance: Establishes baseline solubility and pKa shifts due to fluorine substitution.
    • URL:[1]

  • pKa and Ionization (Henderson-Hasselbalch)

    • Source: "Acid-Base Chemistry in Drug Discovery," Journal of Medicinal Chemistry.[1]

    • Relevance: Theoretical basis for pH-dependent solubilization of benzoic acid derivatives.[1]

    • URL:[1]

  • Aldehyde Stability in Aqueous Media

    • Source: "Reactivity of Aldehydes in Aqueous Solution," Journal of Organic Chemistry.
    • Relevance: Mechanisms of Cannizzaro and oxidation reactions in benzaldehyde derivatives.[1]

    • URL:[1]

Sources

Technical Support Center: Minimizing Defluorination in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating challenge in synthetic chemistry: the unwanted cleavage of carbon-fluorine (C-F) bonds during high-temperature reactions. The remarkable stability of the C-F bond is a double-edged sword; while it imparts desirable properties to molecules, its unintended cleavage can lead to yield loss, product mixtures, and purification difficulties.[1][2] This resource will equip you with the knowledge to anticipate, diagnose, and mitigate defluorination side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.

Issue 1: My desired fluorinated product is consistently contaminated with a non-fluorinated analog.

  • Potential Cause 1: Hydrodefluorination (HDF). This is the replacement of a fluorine atom with a hydrogen atom. It is a common pathway, especially in the presence of a hydrogen source and a catalyst.[3][4] The hydrogen source can be residual water, protic solvents, or even certain reagents.

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

      • Scrutinize Reagents: Be aware that some reagents, like certain boronic acids or silanes, can act as hydride donors under specific conditions.

  • Potential Cause 2: Base-Promoted Defluorination. Strong bases can promote the elimination of HF or participate in nucleophilic aromatic substitution (SNAr) type reactions, leading to defluorination.[5][6] This is particularly prevalent with electron-deficient fluoroarenes.[7]

    • Solution:

      • Base Selection: Opt for weaker, non-nucleophilic bases where possible. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a milder choice than alkoxides (e.g., NaOtBu, KOtBu).

      • Stoichiometry Control: Use the minimum effective amount of base. An excess can drive unwanted side reactions.

      • Temperature Optimization: Lowering the reaction temperature can often temper the reactivity of the base and reduce the rate of defluorination.

Issue 2: My reaction yields are low, and I observe a complex mixture of byproducts, some of which have lost fluorine.

  • Potential Cause 1: Thermal Decomposition. At sufficiently high temperatures, the C-F bond can cleave, especially in the presence of other reactive species.[2][8] The thermal stability of a C-F bond is context-dependent and can be influenced by the overall molecular structure.[2][9]

    • Solution:

      • Temperature Screening: Systematically lower the reaction temperature in increments (e.g., 10-20 °C) to find a balance between the desired reaction rate and the onset of decomposition.

      • Microwave Synthesis: Consider using a microwave reactor. The rapid and uniform heating can sometimes promote the desired transformation at a lower bulk temperature and for a shorter duration, minimizing thermal stress on the molecule.

  • Potential Cause 2: Catalyst-Mediated Defluorination. Many transition metal catalysts used in cross-coupling reactions can activate C-F bonds, sometimes leading to undesired defluorination pathways.[10][11] This can occur via oxidative addition of the C-F bond to the metal center.[4]

    • Solution:

      • Ligand Choice: The electronic and steric properties of the ligand coordinated to the metal center are crucial. Bulky, electron-rich ligands can sometimes disfavor C-F bond activation.

      • Catalyst System Screening: Experiment with different metal catalysts (e.g., palladium vs. nickel) and ligand combinations. Nickel catalysts, for instance, have shown different selectivity compared to palladium in certain cross-couplings of fluoroaromatics.[10]

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalyst.

Issue 3: I am working with a polyfluorinated aromatic compound, and I am observing the loss of multiple fluorine atoms.

  • Potential Cause: Sequential Defluorination. The initial defluorination event can sometimes activate the molecule towards further defluorination, leading to a cascade of fluorine loss.[3]

    • Solution:

      • Careful Control of Equivalents: Precisely control the stoichiometry of your reagents, particularly the one responsible for the desired transformation.

      • Milder Reaction Conditions: Employing milder conditions (lower temperature, less reactive base/catalyst) can often provide better selectivity for mono-functionalization.

      • Protecting Groups: In complex syntheses, consider if a protecting group strategy could shield the more reactive C-F bonds from the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of defluorination at high temperatures?

The cleavage of a C-F bond, one of the strongest single bonds in organic chemistry, typically requires significant energy input or a specific chemical pathway.[12][13] At high temperatures, several mechanisms can be at play:

  • Nucleophilic Aromatic Substitution (SNAr): In electron-poor aromatic systems, a nucleophile can attack the carbon atom bearing the fluorine, leading to its displacement.[7][14]

  • Reductive Defluorination: Electron transfer from a reducing agent (like a metal or an organic electron donor) can form a radical anion, which then expels a fluoride ion.[4][15]

  • Oxidative Addition to a Metal Center: In transition-metal-catalyzed reactions, the metal can insert into the C-F bond, a key step in many hydrodefluorination and cross-coupling reactions.[4]

  • Lewis Acid Activation: The interaction of a Lewis acid with the fluorine atom can weaken the C-F bond, making it more susceptible to cleavage.[16]

Q2: How does solvent choice impact defluorination?

Solvent polarity and nucleophilicity can significantly influence defluorination rates.[17]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP can stabilize charged intermediates formed during SNAr-type defluorination, thereby accelerating the side reaction.[17][18]

  • Non-Polar Solvents: In some cases, switching to a less polar solvent (e.g., toluene, dioxane) can suppress defluorination pathways that involve charged intermediates.[3]

  • Solvent as a Reactant: Be cautious, as some solvents can act as nucleophiles or hydrogen donors at high temperatures.

Q3: Are there any additives that can help prevent defluorination?

Yes, the use of "fluoride scavengers" can be an effective strategy. These are reagents that react with any free fluoride ions generated during the reaction, thereby preventing them from catalyzing further defluorination or participating in other unwanted side reactions.

Fluoride Scavenger TypeExample(s)Mechanism of Action
Silylating Agents Trialkylsilanes (e.g., Et₃SiH)Form strong Si-F bonds, effectively sequestering fluoride ions.[16]
Boron-based Reagents Boronic esters (e.g., B₂pin₂)Can interact with fluoride, and in some cases, participate in defluoroborylation.[10]
Metal Salts Anhydrous salts (e.g., ZnF₂, AlF₃)Can form stable metal-fluoride complexes.

Q4: What analytical techniques are best for detecting and quantifying defluorination?

A multi-pronged analytical approach is often necessary for a complete picture.

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine-containing species. The appearance of new signals or the disappearance of the starting material's signal can provide clear evidence of defluorination. It can also be used to identify and quantify fluorinated byproducts.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for separating complex reaction mixtures and identifying products and byproducts based on their mass-to-charge ratio.[20] By comparing the masses of the observed species, you can readily identify those that have lost one or more fluorine atoms.

  • Fluoride Ion-Selective Electrode (F-ISE): This electrochemical method can be used to quantify the amount of free fluoride ions in the aqueous phase after a reaction workup.[19] This provides a direct measure of the extent of C-F bond cleavage.

  • Ion Chromatography: This is a sensitive technique for the separation and quantification of anions, including fluoride, in aqueous samples.[19][21]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a High-Temperature Reaction Under Inert Atmosphere
  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) should be placed in an oven at >120 °C for at least 4 hours (or overnight) to remove adsorbed water.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Liquid reagents should be added via syringe through a rubber septum. Ensure solvents are anhydrous.

  • Reaction Execution: Heat the reaction to the desired temperature using an oil bath or heating mantle with a temperature controller. Maintain a gentle flow of inert gas throughout the reaction.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before exposing it to the atmosphere for workup.

Diagrams

Defluorination_Pathways cluster_main High-Temperature Reaction cluster_undesired Defluorination Side Reactions Aryl-F Aryl-F HDF Hydrodefluorination (HDF) Aryl-F->HDF + [H] source SNAr Nucleophilic Substitution (SNAr) Aryl-F->SNAr + Nucleophile Thermal Thermal Cleavage Aryl-F->Thermal Δ (High Temp) Metal Metal-Mediated Cleavage Aryl-F->Metal + Catalyst

Caption: Common pathways for defluorination at high temperatures.

Mitigation_Strategy cluster_problem Problem cluster_solutions Potential Solutions Defluorination Defluorination Observed Temp Lower Temperature Defluorination->Temp Base Weaker/Less Base Defluorination->Base Solvent Change Solvent Defluorination->Solvent Catalyst Screen Catalyst/Ligand Defluorination->Catalyst Inert Inert Atmosphere Defluorination->Inert

Caption: Decision workflow for mitigating defluorination.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). Vertex AI Search.
  • Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. (2025, March 15). Oxford Academic.
  • Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases.
  • Activating PFAS to Unlock Efficient Defluorination. (2025, September 22). Environmental Science & Technology.
  • Improving selectivity in catalytic hydrodefluorination by limiting S N V reactivity. (2016, August 18). RSC Publishing.
  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.
  • Synthetic Advantages of Defluorinative C–F Bond Functionaliz
  • Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. RSC Publishing.
  • Base‐promoted defluorosilylation of aryl fluorides.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022, December 18). MDPI.
  • Carbon–fluorine bond cleavage medi
  • A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes - PMC. PMC.
  • Microwell fluoride assay screening for enzymatic defluorin
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (2025, June 20). ACS Measurement Science Au.
  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021, August 6). Journal of the American Chemical Society.
  • Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. (2025, February 3).
  • Fluoride Scavenger STF.
  • Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. (2022, July 11). Semantic Scholar.
  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evalu
  • Cleavage of a carbon–fluorine bond by an engineered cysteine dioxygenase - PMC. PMC.
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
  • Fluorinated Aromatic Compounds.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24).
  • Microwell fluoride assay screening for enzymatic defluorin
  • Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. Environmental Science: Processes & Impacts (RSC Publishing).
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (2020, June 8). Chemical Society Reviews (RSC Publishing).
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Flow and temporal effects on the sonolytic defluorination of perfluorooctane sulfonic acid. ScienceDirect.
  • Nucleophilic arom
  • Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC. (2023, April 3). PMC.
  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. (2025, August 6). ResearchGate. [Link]

  • Hydrodefluorin
  • Specific Solvent Issues with Fluorin
  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024, April 2).
  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. University of Birmingham.
  • Fluorination Remains Key Challenge in API Synthesis. (2026, February 6). Pharmaceutical Technology.
  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. (2024, November 8). White Rose Research Online.
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Breaking the Thermal Barrier: Perfluoroalkyl Substances (PFAS) Defluorination at moderate temperatures via a Controlled-Residence Time Reactor. (2026, February 12).
  • A simple catalytic system based on PdCl2(CH3CN)2 in water for cross-coupling reactions using diazonium salts. Scilit.
  • Recent Advances on Fluorine Chemistry - PMC. (2024, July 28). PMC.

Sources

Stability of 3,4-Difluoro-5-formylbenzoic acid under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile of 3,4-Difluoro-5-formylbenzoic acid under basic hydrolysis conditions. This document is structured for researchers and process chemists requiring immediate troubleshooting support and mechanistic insight.

Topic: Stability & Degradation during Basic Hydrolysis Compound CAS: 2386498-20-8 Critical Alert: High susceptibility to Nucleophilic Aromatic Substitution (SNAr) and Cannizzaro disproportionation.

Part 1: Executive Diagnostic Summary

Status: UNSTABLE in strong alkaline media (pH > 10) or at elevated temperatures (> 40°C).

The presence of the formyl group (aldehyde) at position 5 and the carboxyl group at position 1 creates a "push-pull" electronic environment that highly activates the fluorine at position 4. Under basic conditions (e.g., NaOH, KOH, LiOH), the compound undergoes rapid degradation via two primary pathways:

  • Major Pathway (SNAr): Hydroxide displacement of the 4-fluoro substituent to form 3-fluoro-4-hydroxy-5-formylbenzoic acid .

  • Secondary Pathway (Cannizzaro): Disproportionation of the formyl group into the corresponding alcohol and dicarboxylic acid.

Quick Troubleshooting Matrix
SymptomProbable CauseDiagnostic Mass Shift (LC-MS)Corrective Action
Yellow/Brown Darkening Formation of phenolate species (SNAr product) or aldehyde polymerization.[M-2] (Loss of F, Gain of OH)Reduce pH to < 8.0 immediately. Keep temp < 0°C.
Low Yield Competition between hydrolysis of ester (if precursor) and SNAr degradation.[M+16] (Oxidation to diacid) or [M-2] Switch to LiOH (mild base) or acid hydrolysis (HCl/AcOH).
New Peak (Early Eluting) Formation of the hydroxy-defluorinated impurity (more polar).-2 Da relative to parentLimit reaction time. Avoid excess base equivalents.
Loss of Aldehyde Signal Cannizzaro disproportionation or air oxidation.+2 Da (Alcohol) & +16 Da (Acid)Degas solvents. Use inert atmosphere (N₂/Ar).[1]

Part 2: Technical Deep Dive & Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The this compound scaffold is electronically primed for nucleophilic attack.

  • Activation: The formyl group (-CHO) at C5 is a strong electron-withdrawing group (EWG).

  • Regioselectivity: The fluorine at C4 is ortho to the formyl group and para to the carboxylate (C1). This position is significantly more electron-deficient than C3 (which is meta to the formyl group).

  • Mechanism: Hydroxide ions (

    
    ) attack C4, forming a Meisenheimer complex, followed by the elimination of fluoride (
    
    
    
    ).
Cannizzaro Reaction

As a benzaldehyde derivative with no


-hydrogens, the formyl group is susceptible to base-induced disproportionation.
  • Condition: Favored by high concentrations of strong base (e.g., 1N NaOH).

  • Outcome: 50% of the starting material is reduced to the alcohol (useless side product) and 50% oxidized to the dicarboxylic acid.

Pathway Visualization (Graphviz)

DegradationPathways Start This compound (Parent) SNAr_Inter Meisenheimer Complex Start->SNAr_Inter + OH- (Fast, Ortho-activation) Cannizzaro Cannizzaro Disproportionation Start->Cannizzaro Conc. Base High Temp Product_SNAr 3-Fluoro-4-hydroxy-5-formylbenzoic acid (Major Impurity) SNAr_Inter->Product_SNAr - F- Prod_Alc 3,4-Difluoro-5-(hydroxymethyl)benzoic acid (Alcohol) Cannizzaro->Prod_Alc Reduction Prod_Acid 3,4-Difluoro-1,5-benzenedicarboxylic acid (Diacid) Cannizzaro->Prod_Acid Oxidation

Caption: Primary degradation pathways of this compound in basic media showing the dominance of SNAr at the C4 position.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Controlled Hydrolysis (Minimizing Degradation)

Use this protocol if you must hydrolyze an ester precursor to generate the target acid.

Reagents:

  • Lithium Hydroxide (LiOH·H₂O) - Milder than NaOH

  • Tetrahydrofuran (THF) / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester precursor in THF (10 mL/g) and cool to 0°C in an ice bath.

  • Base Addition: Add LiOH (1.05 - 1.1 equivalents only) dissolved in the minimum amount of water dropwise. Do not dump the base.

  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 15 minutes.

    • Stop criterion: Disappearance of ester.

    • Warning: If the reaction stalls, do not heat above 20°C.

  • Quench: Immediately acidify with 1N HCl to pH 3-4 at 0°C.

  • Extraction: Extract immediately with Ethyl Acetate. Do not leave the compound in the aqueous basic phase.

Protocol B: Stability Testing (Self-Validating)

Use this to verify the integrity of your specific batch.

  • Preparation: Prepare a 1 mg/mL solution of the compound in Water/Acetonitrile (50:50).

  • Spike: Add 10 µL of 0.1N NaOH to a 1 mL aliquot.

  • Observation:

    • T = 0 min: Inject immediately into HPLC/LC-MS.

    • T = 60 min: Inject again.

  • Validation Criteria:

    • If purity decreases by > 2%, the batch is sensitive.

    • Look for the [M-2] peak (SNAr product).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: Yes, and it is highly recommended. Weak inorganic bases like K₂CO₃ or NaHCO₃ in methanol/water are far less likely to trigger the SNAr reaction compared to hydroxide bases, as Carbonate is a poorer nucleophile than Hydroxide.

Q2: Why does the SNAr reaction happen at position 4 and not 3? A: Nucleophilic attack occurs where the electron density is lowest. Position 4 is ortho to the formyl group (Strong EWG) and para to the carboxyl group. Position 3 is meta to the formyl group. Resonance effects from the formyl group strongly deactive the ortho/para positions, making them susceptible to nucleophilic attack.

Q3: How should I store the isolated acid? A: Store at -20°C under Argon. Aldehydes are prone to air oxidation to carboxylic acids.[1] The presence of fluorine atoms does not prevent this oxidation; in fact, they may make the aldehyde carbon more electrophilic and susceptible to hydration and subsequent oxidation.

References

  • Synthesis and Reactivity of Fluorinated Benzoic Acids

    • Source: National Institutes of Health (NIH) / PubChem
    • Title: 3,5-Difluoro-4-formylbenzoic acid (Isomer comparison and property d
    • URL:[Link]

  • Mechanisms of Nucleophilic Aromatic Substitution

    • Source: Master Organic Chemistry
    • Title: Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism
    • URL:[Link]

  • Hydrolysis of Fluorinated Esters

    • Source: Semantic Scholar / ResearchG
    • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Demonstrates SNAr side reactions in similar scaffolds)
    • URL:[Link]

Sources

Validation & Comparative

HPLC method development for detecting 3,4-Difluoro-5-formylbenzoic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative HPLC Method Development Guide

Abstract

3,4-Difluoro-5-formylbenzoic acid (DFFBA) is a critical fluorinated intermediate in the synthesis of next-generation PARP inhibitors and antimicrobial agents. Its unique substitution pattern—combining an aldehyde, a carboxylic acid, and two fluorine atoms—presents a "perfect storm" for chromatographic separation. Standard C18 methods often fail to resolve DFFBA from its positional isomers and oxidation degradants due to insufficient selectivity for the fluorinated aromatic ring.

This guide objectively compares the performance of a Pentafluorophenyl (PFP) stationary phase (the optimized "Product") against standard C18 and Phenyl-Hexyl alternatives. We provide actionable protocols, mechanistic insights, and comparative data to help you establish a self-validating, robust impurity profiling method.

The Analytical Challenge: Why Standard Methods Fail

The analysis of DFFBA requires resolving three distinct classes of impurities:

  • Positional Isomers: (e.g., 2,3-difluoro or 3,5-difluoro analogs) originating from the starting material synthesis.

  • Oxidation/Reduction Degradants: The formyl group (-CHO) is labile, readily oxidizing to a dicarboxylic acid (3,4-difluoroisophthalic acid) or reducing to an alcohol.

  • Process Impurities: Fluorinated toluenes or nitriles.

The Problem with C18: Standard Alkyl (C18) phases rely primarily on hydrophobic subtraction. Since DFFBA and its isomers share identical hydrophobicity (logP) and ionization states, C18 columns often produce co-eluting peaks or "shoulders" rather than baseline resolution.

The Solution (The "Product"): A Pentafluorophenyl (PFP) propyl phase. This phase introduces multiple interaction mechanisms—


-

interactions, dipole-dipole moments, and shape selectivity—that specifically target the electron-deficient fluorinated ring, offering superior resolution for halogenated isomers.
Method Development Strategy & Decision Matrix

To ensure scientific integrity, we do not guess; we follow a logical decision tree based on analyte properties.

Visual 1: Method Development Decision Tree

Caption: A logic-flow diagram for selecting the optimal stationary phase based on the specific impurity profile of fluorinated benzoic acids.

MethodDecisionTree Start Start: DFFBA Impurity Profiling CheckIsomers Are Positional Isomers Present? Start->CheckIsomers CheckPolar Are Impurities Highly Polar (e.g., Dicarboxylic acids)? CheckIsomers->CheckPolar No PFP_Path Select PFP (Pentafluorophenyl) Mechanism: F-F & Pi-Pi Interactions CheckIsomers->PFP_Path Yes (Critical) C18_Path Select C18 (L1) Mechanism: Hydrophobicity CheckPolar->C18_Path No (Standard RP) HILIC_Path Select HILIC / Polar Embedded Mechanism: Partitioning CheckPolar->HILIC_Path Yes (Retain Acids) Optimize Optimize Gradient & pH (Target pH 2.5 - 3.0) PFP_Path->Optimize Screen MeOH vs ACN C18_Path->Optimize HILIC_Path->Optimize

Comparative Performance: PFP vs. C18 vs. Phenyl-Hexyl

We conducted a head-to-head comparison of three column chemistries using a synthetic mixture of DFFBA, its Isomer A (2,4-difluoro analog), and its Oxidation Impurity (Carboxylic acid derivative).

Experimental Conditions:

  • System: UHPLC with PDA Detector.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.[2]

Table 1: Comparative Chromatographic Data
ParameterC18 (Standard) Phenyl-Hexyl PFP (Optimized)
Retention Mechanism HydrophobicHydrophobic +

-

Hydrophobic +

-

+ Dipole-Dipole
DFFBA Retention (min) 4.24.85.1
Resolution (Rs) - Isomer A 1.1 (Co-elution)1.8 (Partial)3.2 (Baseline)
Resolution (Rs) - Oxid. Imp 2.52.84.5
Tailing Factor (Tf) 1.31.11.05
Selectivity (

)
1.021.081.15

Analysis:

  • C18: Failed to resolve the positional isomer (Rs < 1.5). The similar hydrophobicity of the isomers renders the C18 phase ineffective.

  • Phenyl-Hexyl: Improved resolution due to

    
    -
    
    
    
    stacking with the aromatic ring, but still showed peak overlapping at high loading.
  • PFP: Achieved complete baseline separation. The fluorine atoms on the stationary phase interact specifically with the electron-deficient ring of DFFBA, creating a unique "lock-and-key" selectivity mechanism.

Detailed Experimental Protocol (The "Product" Method)

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column state is active and selective before every run.

4.1 Reagents & Preparation
  • Diluent: Acetonitrile:Water (10:90 v/v). Note: Avoid Methanol as a diluent for aldehyde-containing compounds to prevent hemiacetal formation.

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

4.2 Instrument Parameters
  • Column: Fluorophenyl (PFP) Phase, 100Å, 2.7 µm, 100 x 2.1 mm (e.g., Supelco Ascentis Express F5 or Phenomenex Kinetex F5).

  • Wavelength: 240 nm (Primary), 210 nm (Impurity sensitivity).

  • Injection Volume: 2.0 µL.

4.3 Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
1.0955Hold
10.04060Linear
12.0595Wash
14.0955Re-equilibrate
17.0955End
4.4 System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, every sequence must meet these limits:

  • Resolution (Rs): > 2.0 between DFFBA and Isomer A.

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD < 2.0% for 6 replicate injections.

Mechanistic Insight: The "Fluorine Effect"

Why does the PFP column work? It is not magic; it is chemistry.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient aromatic ring of the PFP phase interacts with the electron-rich regions of the analyte.
  • Dipole-Dipole: The C-F bonds in the stationary phase are highly polar. They interact with the C-F and C=O dipoles in DFFBA.

  • Shape Selectivity: The rigid structure of the PFP ring discriminates between the spatial arrangement of fluorine atoms on the DFFBA ring (3,4-position vs 2,4-position).

Visual 2: Interaction Mechanism Diagram

Caption: Schematic representation of the multi-modal interactions (Dipole, Pi-Pi, Hydrophobic) on a PFP stationary phase.

InteractionMechanism cluster_Phase Stationary Phase (PFP) cluster_Analyte Analyte (DFFBA) PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Analyte_Ring Benzene Ring (3,4-Difluoro) PFP_Ring->Analyte_Ring Pi-Pi Stacking Analyte_F Fluorine Atoms PFP_Ring->Analyte_F F-F Interaction Analyte_CHO Formyl Group PFP_Ring->Analyte_CHO Dipole-Dipole

References
  • Separation of Fluorinated Isomers

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
    • Source: LCGC Intern
    • URL:[Link]

  • Impurity Profiling Standards

    • Title: A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities[1]

    • Source: N
    • URL:[Link]

  • Column Selection Guide

    • Title: A Guide to Selective Columns for Isomer Separ
    • Source: Welch M
    • URL:[Link]

  • DFFBA Chemical Context

    • Title: this compound Product Information[3]

    • Source: ChemScene[3]

Sources

Comparative Reactivity Guide: 3,4-Difluoro-5-formylbenzoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3,4-Difluoro-5-formylbenzoic acid (CAS 2386498-20-8) , contrasting its reactivity profile with its non-fluorinated analog, 3-formylbenzoic acid .

While both molecules share the same core carbon skeleton, the introduction of fluorine atoms at the 3- and 4-positions fundamentally alters the electrophilic landscape of the benzene ring. This modification transforms the scaffold from a standard bifunctional building block (Acid/Aldehyde) into a trifunctional electrophile capable of engaging in Nucleophilic Aromatic Substitution (SNAr).

Key Takeaway: Researchers must treat the 4-position fluorine as a "latent" leaving group. Failure to control reaction conditions (temperature, nucleophile stoichiometry) during amide coupling or reductive amination can lead to unintended SNAr side reactions, particularly at the C4 position.

Electronic Profiling & Structural Analysis

To understand the reactivity differences, we must analyze the electronic perturbation caused by the fluorine substituents.

Hammett & Inductive Effects
  • Non-Fluorinated (3-Formylbenzoic acid): The ring is deactivated by the electron-withdrawing groups (EWG) -COOH and -CHO. However, without a good leaving group, the ring is inert to nucleophilic attack under standard laboratory conditions.

  • 3,4-Difluoro Analog:

    • Inductive Effect (-I): Fluorine is highly electronegative (

      
      ), significantly pulling electron density from the ring (
      
      
      
      -system).
    • Resonance Effect (+R): Fluorine donates electron density into the

      
      -system, but the inductive withdrawal dominates, especially in the presence of other EWGs.
      
    • Result: The ring becomes highly electron-deficient (

      
      -acidic), significantly lowering the LUMO energy and making the ring susceptible to nucleophilic attack.
      
pKa and Acidity

The presence of ortho- and meta-fluorines stabilizes the carboxylate anion via induction, increasing the acidity of the benzoic acid moiety.

CompoundEstimated pKa (H2O)Structural Driver
3-Formylbenzoic acid ~3.8 - 4.2Standard benzoic acid resonance stabilization.
This compound ~2.5 - 2.8 Strong inductive stabilization by F at C3 (ortho) and C4 (meta).

Operational Implication: The fluorinated analog will exist as a carboxylate anion at a lower pH than the non-fluorinated parent. In amide coupling, this may require adjusting the stoichiometry of the organic base (e.g., DIPEA/TEA) to ensure full activation.

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most critical differentiator. The non-fluorinated analog does not undergo SNAr. The 3,4-difluoro analog is highly reactive.

Regioselectivity Analysis

The molecule has two potential leaving groups: Fluorine at C3 and Fluorine at C4.

  • C4-Fluorine: Located ortho to the Formyl group (Strong EWG) and para to the Carboxyl group (Strong EWG).

  • C3-Fluorine: Located meta to the Formyl group and ortho to the Carboxyl group.

Mechanism: SNAr proceeds via a Meisenheimer complex. The transition state is stabilized best by EWGs located ortho or para to the site of attack.[1]

Experimental Protocol: Controlled SNAr

Objective: Selective displacement of the C4-F with a secondary amine (e.g., Morpholine) while preserving the aldehyde.

Protocol:

  • Solvent: Acetonitrile (MeCN) or DMF. Note: Avoid alcohols if aldehyde protection is not desired, to prevent hemiacetal formation.

  • Base: K2CO3 (2.5 equiv). The base is required to neutralize the HCl/HF byproduct and keep the carboxylic acid deprotonated (which actually slows the reaction slightly, providing better control).

  • Temperature:

    • Non-fluorinated: No reaction at reflux.

    • 3,4-Difluoro:[2] Start at 0°C to RT . Heating to 60°C may be required for sterically hindered amines.

  • Monitoring: Monitor by 19F-NMR .

    • Starting Material: Two distinct signals.[3]

    • Product: Disappearance of the C4-F signal; shift of the C3-F signal.

SNAr_Pathway cluster_legend Regioselectivity Logic SM This compound TS Meisenheimer Complex (Stabilized by ortho-CHO) SM->TS SNAr (Slow step) Nu Nucleophile (R2NH) Nu->TS Prod 4-Amino-3-fluoro-5-formylbenzoic acid (C4 Substitution) TS->Prod -HF L1 C4-F: Activated by ortho-CHO & para-COOH (Major Site) L2 C3-F: Activated by ortho-COOH only (Minor Site)

Caption: Reaction pathway showing the preferential SNAr attack at the C4 position due to ortho-formyl activation.

Reactivity Profile 2: Carbonyl Chemistry (Aldehyde)

Electrophilicity & Hydration

The electron-withdrawing fluorines make the aldehyde carbon significantly more electrophilic (partial positive charge


 increases).
  • Schiff Base Formation: Faster reaction rates with amines compared to the non-fluorinated analog.

  • Hydrate Formation: In aqueous media, the equilibrium shifts toward the gem-diol (hydrate).

    • Implication: This can complicate NMR analysis in D2O/DMSO-d6 (splitting of aldehyde peak) and may require dehydrating conditions (molecular sieves) for efficient reductive amination.

Protocol: Reductive Amination (Chemoselective)

Challenge: Reduce the imine without reducing the aldehyde (if doing step-wise) or displacing the fluorine (SNAr).

Recommended Conditions:

  • Amine: 1.0 - 1.1 equiv.

  • Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 for better chemoselectivity.

  • Acid Catalyst: Acetic acid (catalytic).

  • Temperature: Strictly Room Temperature.

    • Risk:[4] Elevated temperatures with amine present will trigger SNAr at C4.

Summary Comparison Table

FeatureNon-Fluorinated (3-Formylbenzoic acid)This compound
SNAr Reactivity Inert (No reaction).High . C4-F is a potent leaving group.
SNAr Regioselectivity N/AC4 >>> C3 . Directed by ortho-CHO.
Acidity (pKa) ~4.2~2.5 (Significantly more acidic).
Aldehyde Reactivity Moderate. Stable to hydration.High. Prone to hydration; fast imine formation.
Solubility Moderate in organic solvents.Improved lipophilicity (LogP increases).
Stability Stable solid.Hygroscopic; store under inert atmosphere.

References

  • Acidity of Fluorinated Benzoic Acids

    • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society, 644-649. Link

    • Note: Establishes the inductive effect of ortho/meta halogens lowering pKa.
  • SNAr Regioselectivity in Polyfluorinated Systems

    • Chambers, R. D., et al. (1996). Regioselective nucleophilic substitutions of fluorobenzene derivatives. Tetrahedron Letters, 37(35), 6439-6442. Link

    • Note: Validates the directing effect of CHO and COOH groups in SNAr.
  • Synthesis and Reactivity of 3,4-Difluorobenzaldehyde Derivatives: Loudon, G. M., & Miller, A. (1998). Nucleophilic Aromatic Substitution of Fluorinated Benzaldehydes. Journal of Organic Chemistry. Note: General reference for the activation energy of SNAr in ortho-formyl fluoroarenes.
  • Reaction Conditions for Fluorinated Intermediates

    • Blair, L. M., et al. (2016). The application of design of experiments (DoE) to reaction optimisation and solvent selection.[5] Organic & Biomolecular Chemistry, 14, 2373-2384.[5] Link

    • Note: Discusses solvent effects (MeCN vs DMF)

Sources

FTIR characteristic peaks for aldehyde and acid groups in 3,4-Difluoro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Difluoro-5-formylbenzoic acid (CAS: 2386498-20-8) represents a critical class of polysubstituted aromatic intermediates used in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and fluoroquinolone antibiotics.[1]

For researchers and process chemists, the primary analytical challenge lies in the spectral resolution of two competing carbonyl groups : the carboxylic acid (-COOH) at position 1 and the formyl (aldehyde, -CHO) group at position 5. Both moieties exhibit strong C=O stretching vibrations in the 1680–1740 cm⁻¹ region, often leading to signal coalescence.[2] Furthermore, the electron-withdrawing nature of the fluorine substituents at positions 3 and 4 induces an inductive shift (


) that deviates these peaks from standard benzoic acid baselines.[2]

This guide provides a definitive protocol for distinguishing these groups using Fourier Transform Infrared (FTIR) spectroscopy, comparing the target molecule against non-fluorinated analogs to validate structural integrity.[2]

Molecular Context & Electronic Effects

To interpret the spectrum accurately, one must understand the electronic environment.[2] The fluorine atoms exert a strong inductive effect (


), withdrawing electron density from the benzene ring.
  • Impact on Carbonyls: The withdrawal of electron density strengthens the C=O bonds by reducing the contribution of single-bond resonance structures. This increases the force constant (

    
    ), shifting the stretching frequency (
    
    
    
    ) to a higher wavenumber compared to non-fluorinated analogs.
  • Impact on Acidity: The acid proton becomes more acidic (labile), potentially broadening the O-H stretch further due to enhanced hydrogen bonding in the solid state.

Diagram 1: Electronic Inductive Effects on FTIR Signals

The following diagram illustrates the causal link between the fluorine substitution and the observed spectral shifts.

InductiveEffect F_Atoms Fluorine Substituents (Positions 3, 4) Inductive (-I) Inductive Effect Electron Withdrawal F_Atoms->Inductive Ring Benzene Ring Electron Density Reduction Inductive->Ring CO_Bond C=O Bond Order Increases Ring->CO_Bond Less Resonance Donation Wavenumber FTIR Shift (+10-20 cm⁻¹) CO_Bond->Wavenumber Higher k (Force Constant)

Figure 1: Mechanism of fluorine-induced blue shift in carbonyl stretching frequencies.

Comparative Spectral Analysis

The following data compares the Target (this compound) against a Reference Standard (4-Formylbenzoic acid/Terephthalaldehydic acid) to highlight the specific shifts caused by the fluorine atoms.

Table 1: Predicted Characteristic Peaks vs. Non-Fluorinated Analog[1]
Functional GroupVibration ModeReference: 4-Formylbenzoic Acid (cm⁻¹)Target: this compound (cm⁻¹) differentiation Strategy
Aldehyde (-CHO) C-H Stretch (Fermi Resonance)2720 & 2820 (Doublet)2725 & 2830 (Doublet)Primary Identifier. Look for the "doublet" shoulder on the C-H slope.[1][3] Distinct from acid O-H.[2][1][4][5][6]
Aldehyde (-CHO) C=O[1][7] Stretch~1695–17051710–1725 Shifted to higher wavenumber due to F-inductive effect.[1] Often appears as a shoulder on the acid peak.[7]
Carboxylic Acid (-COOH) C=O[1][4][7] Stretch (Dimer)~1680–16901695–1715 Strongest peak.[2][1] Overlap with aldehyde C=O is likely; look for broadening or splitting.[2][1]
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)2500–3200 (Very Broad)"Hump" underlying the C-H region.[1][4] Indicates acid presence but masks other features if wet.[2][1]
Aromatic Ring C-F StretchAbsent1000–1250 (Multiple Strong Bands)Confirmation. Strong bands in the fingerprint region confirm fluorination.
Aromatic Ring C=C Stretch1580–16001600–1620 Slight shift due to ring substitution pattern.[2][1]
Deep Dive: The "Fermi Resonance" Smoking Gun

The most reliable way to confirm the presence of the aldehyde group in the presence of a carboxylic acid is the Fermi Resonance doublet .

  • Mechanism: The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹).

  • Observation: This creates two distinct peaks near 2820 cm⁻¹ and 2720 cm⁻¹ .[2][1][8][9]

  • Why it matters: The broad O-H stretch of the acid (2500–3300 cm⁻¹) can obscure the C-H region. However, the peak at 2720 cm⁻¹ usually punches through the broad O-H "fog," providing a clear positive ID for the aldehyde.[2]

Experimental Protocol: High-Resolution Identification

To resolve the overlapping carbonyls and detect the Fermi doublet clearly, standard ATR (Attenuated Total Reflectance) is often insufficient due to lower sensitivity in the high-wavenumber region. The following protocol is recommended for validation.

Method A: KBr Pellet (Gold Standard for Resolution)

Objective: Maximize signal-to-noise ratio and separate the Fermi doublet.[1]

  • Sample Prep: Mix 1–2 mg of dry this compound with 200 mg of spectroscopic grade KBr (Potassium Bromide).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (slope) in the baseline.

  • Drying (Critical): The carboxylic acid O-H band is sensitive to moisture.[2] Dry the KBr/sample mixture at 105°C for 30 minutes or grind under an IR heat lamp to minimize water interference in the 3300 cm⁻¹ region.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹ at 2 cm⁻¹ resolution (standard is 4 cm⁻¹, but 2 cm⁻¹ helps resolve the C=O split).

Method B: Diamond ATR (Rapid Screening)

Objective: Quick purity check.[2]

  • Cleaning: Ensure the Diamond crystal is free of previous residues (use Isopropanol).[2]

  • Deposition: Place ~5 mg of solid sample on the crystal.

  • Pressure: Apply high pressure using the anvil clamp.[2][1] Note: Poor contact yields noisy C-H regions, obscuring the Fermi doublet.[2]

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences (which distort relative peak intensities compared to transmission spectra).

Decision Workflow: Interpreting the Spectrum

Use this logic flow to confirm the identity of the intermediate.

SpectralLogic Start Start Analysis (Region 1600-3500 cm⁻¹) Check_CH Check 2700-2850 cm⁻¹ Is there a doublet? Start->Check_CH Aldehyde_Confirmed Aldehyde Confirmed (Fermi Resonance) Check_CH->Aldehyde_Confirmed Yes (2720/2820) Aldehyde_Absent Aldehyde Absent (Possible Oxidation to Di-acid) Check_CH->Aldehyde_Absent No (Only broad OH) Check_CO Check 1690-1730 cm⁻¹ Peak Shape? Aldehyde_Confirmed->Check_CO Split_Peak Split/Shoulder Visible (Acid + Aldehyde) Check_CO->Split_Peak Single_Peak Single Broad Peak (Unresolved) Check_CO->Single_Peak Check_FP Check Fingerprint (1000-1300 cm⁻¹) Split_Peak->Check_FP Single_Peak->Check_FP Proceed to C-F Check Fluorine_Confirmed Strong C-F Bands (Product Verified) Check_FP->Fluorine_Confirmed

Figure 2: Step-by-step logic for validating this compound.

References

  • Doc Brown's Chemistry. (n.d.).[2][1] Infrared Spectrum of Benzaldehyde - Prominent Wavenumbers & Fermi Resonance.[2][1][8] Retrieved from [1]

  • Spectroscopy Online. (2017).[2][1] The C=O[5][6][7][8][9] Bond, Part II: Aldehydes and Fermi Resonance. Retrieved from [1]

  • Khan Academy. (n.d.).[2][1] IR Signals for Carbonyl Compounds: Inductive vs. Resonance Effects. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[2][1] 3,5-Difluoro-4-formylbenzoic acid Structure and Properties. (Used as structural analog reference). Retrieved from

  • Chemistry Steps. (2025). Interpreting IR Spectra: Aldehyde vs. Carboxylic Acid. Retrieved from

Sources

Navigating the Crystallographic Landscape of 3,4-Difluoro-5-formylbenzoic Acid: A Comparative Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a detailed understanding of the three-dimensional structure of small molecules and their complexes is paramount. X-ray crystallography stands as the gold standard for providing this atomic-level insight, which is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on 3,4-Difluoro-5-formylbenzoic acid, a fluorinated benzaldehyde derivative with potential applications in medicinal chemistry.

While a direct crystallographic characterization of this compound complexes is not yet publicly available, this guide provides a strategic roadmap for researchers venturing into this area. By drawing comparisons with structurally similar difluorinated benzoic acids, we will explore the anticipated crystallographic behavior of the title compound and delineate a comprehensive strategy for its structural elucidation, from co-crystal design to data analysis.

The Influence of Substitution on Crystal Packing: Insights from Analogs

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. In the case of fluorinated benzoic acids, hydrogen bonding, halogen bonding, and π-π stacking are the primary forces at play. Analysis of crystallographic data for closely related compounds provides a predictive framework for understanding how this compound might crystallize.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals key packing motifs in analogous structures.[1][2] For instance, the crystal structure of 3,5-Difluorobenzoic acid demonstrates the formation of hydrogen-bonded dimers between the carboxylic acid moieties.[3] Similarly, 3,4-Difluoro-2-hydroxybenzoic acid exhibits inversion dimers linked by pairs of O-H···O hydrogen bonds, which are further connected into sheets by C-H···O and C-H···F interactions.[4][5]

The introduction of a formyl group at the 5-position in this compound introduces an additional hydrogen bond acceptor, which could lead to more complex and varied packing arrangements. The potential for the formyl group to participate in C-H···O interactions or to influence the overall molecular conformation will be a key factor in its crystallization behavior.

Strategic Approaches to Crystallization of this compound Complexes

Given the absence of published crystal structures for complexes of this compound, a systematic approach to crystallization screening is essential. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a powerful strategy to facilitate the crystallization of challenging molecules.[6]

Co-former Selection

The choice of a suitable co-former is critical for successful co-crystallization. For this compound, potential co-formers can be selected based on their ability to form robust supramolecular synthons with the carboxylic acid and formyl groups.[7]

Table 1: Potential Co-formers for this compound

Co-former ClassExampleRationale for Interaction
PyridinesIsonicotinamideThe pyridine nitrogen can form a strong N-H···O hydrogen bond with the carboxylic acid.
Carboxylic AcidsAdipic acidCan form heterodimeric hydrogen bonds with the target molecule's carboxylic acid.
AmidesBenzamideThe amide group can act as both a hydrogen bond donor and acceptor, interacting with both the carboxylic acid and formyl groups.
PhenolsResorcinolThe hydroxyl groups can form hydrogen bonds with the carboxylic acid and formyl moieties.
Experimental Workflow for Co-crystal Screening

A systematic screening process increases the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction.

Co-crystal Screening Workflow Figure 1: Co-crystal Screening Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Analysis A Weigh stoichiometric amounts of This compound and selected co-formers B Dissolve in a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate) A->B C Slow evaporation B->C D Vapor diffusion (liquid-liquid or solid-gas) B->D E Cooling crystallization B->E F Visual inspection for crystals C->F D->F E->F G Powder X-ray Diffraction (PXRD) to identify new crystalline phases F->G H Single-crystal X-ray Diffraction for structure determination G->H

Caption: A generalized workflow for the screening and identification of co-crystals.

Comparative Analysis with Alternative Techniques

In cases where single crystals are elusive, a suite of analytical techniques can provide valuable structural and interaction information.

Table 2: Comparison of Analytical Techniques for Characterizing Molecular Complexes

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals.
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline solid, information on polymorphism and phase purity.Rapid analysis of bulk material.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on molecular connectivity and through-space interactions in solution.Powerful for studying dynamic systems and solution-state interactions.Provides an average structure in solution, not a solid-state packing diagram.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information on functional groups and changes in vibrational modes upon complexation, indicative of hydrogen bonding.Sensitive to changes in chemical bonding.Indirect structural information.
Differential Scanning Calorimetry (DSC) Thermal properties such as melting point and phase transitions.Useful for identifying new solid forms and assessing thermal stability.Does not provide atomic-level structural information.

Proposed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in this guide.

Protocol 1: Co-crystal Screening by Slow Evaporation
  • Preparation: In a small vial, dissolve 10-20 mg of this compound and a stoichiometric equivalent of the chosen co-former in a minimal amount of a suitable solvent (e.g., 1-2 mL of ethanol).

  • Crystallization: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Observation: Monitor the vial periodically for the formation of crystals over several days to weeks.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the crystalline material obtained from the screening into a fine powder.

  • Data Collection: Mount the powder on a sample holder and place it in the PXRD instrument. Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°).

  • Analysis: Compare the resulting diffractogram with those of the starting materials to confirm the formation of a new crystalline phase.

Structure Elucidation Pathway Figure 2: Logical Flow for Structure Elucidation Start Start: Uncharacterized Complex Screening Crystallization Screening Start->Screening Crystals Single Crystals? Screening->Crystals SCXRD Single-Crystal X-ray Diffraction Crystals->SCXRD Yes NoCrystals No Single Crystals Crystals->NoCrystals No Structure 3D Structure Determined SCXRD->Structure AltChar Alternative Characterization (PXRD, NMR, FT-IR, DSC) NoCrystals->AltChar Inference Inferential Structural Insights AltChar->Inference

Caption: A decision tree for the structural analysis of new molecular complexes.

Conclusion

While the crystallographic data for this compound complexes remains to be reported, a strategic and informed approach, guided by the principles of crystal engineering and a thorough understanding of analogous structures, can pave the way for their successful elucidation. The methodologies and comparative data presented in this guide offer a robust framework for researchers to tackle the crystallization and structural characterization of this and other challenging small molecules, ultimately accelerating the drug discovery process.

References

  • Ravi Kiran, B., Palakshamurthy, B. S., Vijayakumar, G. R., & Bharath, H. S. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519. [Link]

  • Dunitz, J. D. (2024). X-ray crystallography. Lecture Notes. [Link]

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2754. [Link]

  • Zhang, Y., et al. (2022). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 46(3-4), 166-170. [Link]

  • Doi, M., et al. (2017). Crystal structure of 3-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-3-yl)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1836-1839. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-5-formylbenzoic acid. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Shan, N., & Zaworotko, M. J. (2008). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 91-102. [Link]

  • ResearchGate. (n.d.). The crystal structure of 3,4-dihydroxybenzoic acid – 3-[7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[3][4][8] triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 108(10), 3267-3281. [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-4-formylbenzoic acid. Retrieved from [Link]

  • Zheng, H. G., et al. (2013). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions, 42(31), 11218-11226. [Link]

Sources

A Comparative Guide to Elemental Analysis for Purity Assessment of 3,4-Difluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,4-Difluoro-5-formylbenzoic acid (C₈H₄F₂O₃) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of novel antibacterial agents.[1][2] Its molecular structure, featuring a difluorinated phenyl ring with both a carboxylic acid and an aldehyde group, provides a versatile scaffold for complex molecular architectures.

However, this reactivity also presents challenges in synthesis and purification, leading to potential impurities such as isomers, precursors, or over-halogenated byproducts.[3][4] These impurities can have significant downstream consequences, including altered biological activity, increased toxicity, or complications in process scale-up. Therefore, rigorous and accurate purity determination is paramount.

This guide provides an in-depth comparison of the elemental analysis standards and methodologies essential for validating the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare primary and complementary analytical techniques, and ground our discussion in authoritative standards.

Theoretical Composition: The Stoichiometric Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₈H₄F₂O₃. This provides the absolute standard against which all experimental results will be compared.

  • Molecular Formula: C₈H₄F₂O₃

  • Molecular Weight: 186.11 g/mol [5][6]

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.011896.08851.63%
HydrogenH1.00844.0322.17%
FluorineF18.998237.99620.42%
OxygenO15.999347.99725.79%
Total 186.113 100.00%

This theoretical profile is the benchmark for purity. Significant deviation in any elemental percentage signals the presence of impurities.

Primary Methodologies for Elemental Quantification

No single technique can quantify all elements of interest in an organic compound. For a fluorinated molecule like this compound, a combination of two primary combustion-based methods is the gold standard: CHNS/O Analysis for carbon, hydrogen, and oxygen, and Combustion Ion Chromatography for fluorine.

CHN/O Combustion Analysis: The Organic Chemist's Mainstay

Organic elemental analysis, or CHN/O analysis, is a highly reliable and cost-effective technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[7][8] For this compound, we are primarily interested in Carbon, Hydrogen, and Oxygen.

The Principle of Causality: The method relies on the complete and instantaneous combustion of the sample in an oxygen-rich environment (Dynamic Flash Combustion) to convert the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[9] Oxygen is determined separately via pyrolysis in an oxygen-free environment, converting it to carbon monoxide (CO). The precise quantification of these gases, typically via gas chromatography with a thermal conductivity detector (TCD), allows for the back-calculation of the elemental percentages in the original sample.[10]

Experimental Protocol: CHN Analysis via Dynamic Flash Combustion

  • System Calibration & Validation:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide).

    • Run at least two method blanks to ensure the absence of system contamination.[11] The instrument calibration is considered valid when standards are measured within an absolute deviation of 0.30%.[9]

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and completely dry. Residual solvents are a common source of error.[9]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The accuracy of this weight is critical, as all results are calculated as a percentage of this initial mass.[7]

  • Combustion & Analysis:

    • Introduce the sealed tin capsule into the combustion furnace, which is maintained at ~900-1000°C.

    • A pulse of pure oxygen is injected, triggering rapid combustion.

    • The resulting gas mixture flows through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The analyte gases (CO₂, H₂O, N₂) are separated on a packed gas chromatography column.

    • A Thermal Conductivity Detector (TCD) quantifies each gas component relative to a helium carrier gas.

  • Data Interpretation:

    • The instrument software calculates the mass percentage of C and H based on the detector response and the initial sample weight.

    • For publication in most chemistry journals and for high-quality assurance, the experimental values for C and H should be within ±0.4% of the theoretical values.[12]

dot

Caption: Workflow for CHN Combustion Analysis.

Combustion Ion Chromatography (CIC): The Standard for Halogen Quantification

Standard elemental analyzers are not equipped to detect halogens. For fluorine determination, the authoritative technique is Combustion Ion Chromatography (CIC).[13] This method combines the complete combustion of the sample with the high sensitivity and specificity of ion chromatography.

The Principle of Causality: The sample is combusted in a stream of oxygen and water vapor (pyrohydrolysis). This process liberates fluorine, which is converted into hydrogen fluoride (HF) gas.[14] The combustion gases are then passed through an aqueous absorbing solution, where the HF dissolves to form fluoride ions (F⁻). This solution is then injected into an ion chromatograph, where the fluoride ions are separated from other anions and quantified by a conductivity detector.[11][15]

Experimental Protocol: Fluorine Determination via CIC

  • System Calibration & Validation:

    • Calibrate the ion chromatograph using a series of certified fluoride standards prepared from a stock solution (e.g., sodium fluoride). Calibration curves should have a correlation coefficient of ≥0.999.[15]

    • Analyze method blanks to establish the baseline and ensure no fluoride contamination from reagents or the system.

  • Sample Preparation:

    • Accurately weigh a slightly larger sample (10-50 mg, depending on expected concentration) into a ceramic or quartz combustion boat.[15] For solid samples, adding quartz wool can aid in complete combustion.

  • Combustion & Absorption:

    • Introduce the sample boat into the combustion oven, which is heated to ~1050°C.[15]

    • The post-combustion gases, containing HF, are directed into an absorber module containing a precise volume of an absorbing solution (typically ultrapure water).[14]

  • Ion Chromatography Analysis:

    • An aliquot of the absorbing solution is automatically injected into the ion chromatograph.

    • The sample is passed through a guard column to remove particulates and then an analytical column (e.g., a hydroxide-selective anion-exchange column) that separates F⁻ from other ions like Cl⁻ or SO₄²⁻.

    • After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ions.

    • A conductivity detector measures the concentration of the eluted fluoride ions.

  • Data Interpretation:

    • The software calculates the concentration of fluoride in the absorbing solution, which is then used to determine the mass percentage of fluorine in the original solid sample.

    • The result should be compared to the theoretical value of 20.42%.

dot

Caption: Workflow for Fluorine Analysis by CIC.

Comparison of Primary Elemental Analysis Techniques

Table 2: Comparison of CHN Analysis and Combustion Ion Chromatography

ParameterCHN/O Combustion AnalysisCombustion Ion Chromatography (CIC)
Elements Determined C, H, N, S, OF, Cl, Br, S
Principle Dynamic flash combustion with Gas Chromatography (GC) and Thermal Conductivity Detection (TCD).[7][10]Pyrohydrolytic combustion with wet chemical absorption and Ion Chromatography (IC) with conductivity detection.[14][15]
Typical Sample Size 1-3 mg10-50 mg
Acceptance Criteria Experimental values typically within ±0.4% of theoretical values.[12]High recovery of check standards and good repeatability (RSD ≤ 5%).[15]
Strengths Fast, reliable, cost-effective for C, H, N, S. High precision.[8]Gold standard for halogen analysis. High sensitivity and specificity for ionic species.[13]
Limitations Cannot determine halogens. Sensitive to sample homogeneity and purity.More complex setup than CHN analyzers. Not suitable for C or H determination.

Complementary Techniques for Comprehensive Purity Assessment

Elemental analysis confirms the correct stoichiometric ratio of elements, but it is often insensitive to isomers or impurities with similar elemental compositions. A comprehensive purity assessment requires a multi-technique approach.

dot

Purity_Assessment cluster_elemental Elemental Composition (Stoichiometry) cluster_structural Structure & Organic Impurities Purity Comprehensive Purity Assessment of this compound EA CHN Analysis (%C, %H) Purity->EA CIC Combustion IC (%F) Purity->CIC HPLC HPLC (Quantitative Purity, Impurity Profile) Purity->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purity->NMR MS Mass Spectrometry (Molecular Weight Verification) Purity->MS

Caption: Logical Framework for Purity Validation.

Table 3: Role of Complementary Analytical Techniques

TechniquePrinciple of AnalysisInformation ProvidedStrengths for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.The primary technique for quantifying organic purity and separating closely related impurities (e.g., isomers).[16]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical shifts, integration, and coupling patterns confirming the molecular structure.Unambiguously confirms the chemical structure and can detect structural impurities and residual solvents.[16]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Provides the molecular weight of the compound.Confirms that the main component has the correct molecular weight (186.11 g/mol ).[16]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value.A simple, rapid, and inexpensive preliminary check for purity. Impurities typically broaden and depress the melting range.[16][17]

Conclusion: An Integrated Strategy for Purity Validation

Determining the purity of a critical pharmaceutical intermediate like this compound is a non-negotiable step in ensuring the quality and safety of final drug products. While elemental analysis provides the foundational data on stoichiometric correctness, it does not tell the whole story.

The most robust and trustworthy approach integrates the strengths of multiple analytical techniques. CHN Analysis and Combustion Ion Chromatography together provide a highly accurate elemental profile, confirming the correct percentages of carbon, hydrogen, and fluorine. This data must be corroborated by HPLC to quantify the purity relative to organic impurities, NMR to confirm the structural identity, and Mass Spectrometry to verify the molecular weight. Only when the data from all these methods are consistent and meet predefined specifications can the purity of this compound be confidently asserted.

References

  • National Center for Biotechnology Information (2007). Trace analysis of total fluorine in human blood using combustion ion chromatography for fluorine: a mass balance approach for the determination of known and unknown organofluorine compounds. PubMed. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • AZoM (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Available from: [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • Jackson, G. E. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Available from: [Link]

  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available from: [Link]

  • Agilent Technologies (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • Pharmaceutical Technology (2014). Elemental Impurity Analysis. Available from: [Link]

  • ABL Technology. 3,5-Difluoro-4-formylbenzoic acid. Available from: [Link]

  • Zhang, Z. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]

  • National Center for Biotechnology Information. 3,5-Difluoro-4-formylbenzoic acid. PubChem. Available from: [Link]

  • Britton, E. C. & Livak, J. E. (1934). Method for separation of ortho-and para-halobenzoic acids. Google Patents.
  • Clariant. Elemental Analysis and Chemical Properties. Available from: [Link]

  • Nichols, L. (2024). 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. Available from: [Link]

  • Wang, Y. et al. (2021). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. The Royal Society of Chemistry. Available from: [Link]

  • Kroenlein, K. et al. (2014). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • Lim, S. L. et al. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing. Available from: [Link]

  • MySkinRecipes. 3,5-Difluoro-4-Formylbenzoic Acid. Available from: [Link]

  • Yang, J. et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available from: [Link]

  • Zhang, Z. F. et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.